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Core Science & Biosynthesis

Foundational

Chemical properties of b-D-Mannopyranosyl nitromethane

The Chemical and Pharmacological Profiling of β -D-Mannopyranosyl Nitromethane: A Precursor for Advanced C-Glycosides Executive Overview The development of stable carbohydrate mimetics is a cornerstone of modern glycobio...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemical and Pharmacological Profiling of β -D-Mannopyranosyl Nitromethane: A Precursor for Advanced C-Glycosides

Executive Overview

The development of stable carbohydrate mimetics is a cornerstone of modern glycobiology and drug discovery. β -D-Mannopyranosyl nitromethane (b-D-MNM) represents a highly specialized and versatile building block in this domain[1]. By replacing the highly labile anomeric oxygen of native mannose with a nitromethyl group, this compound serves as a premier precursor for the synthesis of C-glycosides[2].

Because the C-glycosidic bond is entirely resistant to enzymatic cleavage and chemical hydrolysis, derivatives synthesized from b-D-MNM exhibit exceptional in vivo stability[3]. This whitepaper dissects the physicochemical properties, structural reactivity, and step-by-step experimental methodologies required to leverage b-D-MNM in the synthesis of complex C-disaccharides and the development of potent glycosidase inhibitors.

Physicochemical Profiling

Understanding the baseline physical and chemical parameters of b-D-MNM is critical for predicting its solubility, reactivity, and behavior in organic synthesis. The quantitative data is summarized in the table below[1].

PropertyValue
Chemical Name β -D-Mannopyranosyl nitromethane
Synonyms 2,6-Anhydro-1-deoxy-1-nitro-D-glycero-D-galacto-heptitol; SS-D-Mannopyranosyl nitromethane
CAS Registry Number 93302-92-2
Molecular Formula C₇H₁₃NO₇
Molecular Weight 223.18 g/mol
Compound Category Heterocyclic Organic Compound / C-Glycoside Precursor
Key Functional Groups Pyranose ring, Secondary/Primary Hydroxyls, Nitromethyl moiety

Chemical Reactivity: The Nitromethyl Umpolung Strategy

The synthetic utility of b-D-MNM is fundamentally driven by the strong electron-withdrawing nature of the nitro group. In standard O-glycosylation, the anomeric carbon acts as an electrophile. However, the nitromethyl group induces an umpolung (polarity reversal) effect. The nitro group significantly enhances the acidity of the α -protons (analogous to the pKa​≈10 of standard nitromethane), allowing for facile deprotonation by mild bases[4].

Upon deprotonation, b-D-MNM forms a highly stabilized nitronate anion . This anion acts as a "soft" carbon nucleophile that readily participates in carbon-carbon bond-forming reactions, most notably the Michael addition to electron-deficient alkenes (nitroolefins)[4].

For example, the nucleophilic attack of 2,3:4,6-di-O-isopropylidene- β -D-mannopyranosyl-nitromethane onto a nitroalkene acceptor (such as 1,2-dideoxy-3,4:5,6-di-O-isopropylidene-1-nitro-D-arabino-hex-1-enitol) yields a complex 1,3-dinitro adduct. This adduct can subsequently be regioselectively reduced to form a nitromethylene-linked C-(1 2)-disaccharide[4].

MichaelAddition bDMNM Protected b-D-MNM (Carbon Acid) Nitronate Nitronate Anion (Nucleophile) bDMNM->Nitronate Deprotonation Base Base Catalyst (e.g., DBU) Base->Nitronate Adduct 1,3-Dinitro Adduct (Intermediate) Nitronate->Adduct Michael Addition Acceptor Nitroalkene (Michael Acceptor) Acceptor->Adduct C_Disac C-(1->2)-Disaccharide (Stable Product) Adduct->C_Disac Regioselective Reduction

Fig 1: Michael addition pathway of b-D-MNM forming stable C-disaccharides.

Biomedical Applications: Glycomimetics & Enzyme Inhibition

The pharmacological value of b-D-MNM lies in its ability to generate biologically stable glycomimetics. Natural O-glycosides are highly susceptible to cleavage by glycosidases in vivo, severely limiting their therapeutic half-life. By substituting the anomeric oxygen with a carbon atom, the resulting C-glycosides become entirely resistant to enzymatic hydrolysis[3].

When these C-glycosides bind to the active site of target glycosidases or carbohydrate-binding proteins (lectins), they cannot be cleaved. Instead, they act as potent competitive inhibitors . This mechanism is the logical foundation for their deployment as antiviral agents (inhibiting viral surface glycoproteins from processing host glycans) and antitumor agents (disrupting tumor cell metastasis and angiogenesis pathways that rely on aberrant glycosylation)[1].

EnzymeInhibition cluster_0 Natural Pathway cluster_1 Inhibition Pathway Enzyme Glycosidase Enzyme (Active Site) Natural Natural O-Glycoside Enzyme->Natural Inhibitor b-D-MNM C-Glycoside Enzyme->Inhibitor Hydrolysis O-Glycosidic Cleavage (Degradation) Natural->Hydrolysis Stable Resistant C-C Bond (Competitive Inhibition) Inhibitor->Stable

Fig 2: Mechanism of competitive glycosidase inhibition by b-D-MNM derived C-glycosides.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the self-validating workflows for synthesizing C-disaccharides from b-D-MNM and subsequently screening their biological activity.

Protocol 1: Synthesis of C-Disaccharides via Michael Addition

Causality Focus: Hydroxyl groups must be protected prior to the reaction to prevent unwanted side reactions (e.g., retro-aldol cleavage) under the basic conditions required for nitronate formation[4].

  • Protection: React b-D-MNM with 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid (pTSA) in acetone to yield 2,3:4,6-di-O-isopropylidene- β -D-mannopyranosyl-nitromethane.

  • Nitronate Formation: Dissolve the protected b-D-MNM (1.0 eq) in anhydrous tetrahydrofuran (THF). Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) dropwise at 0 °C. Rationale: DBU is a non-nucleophilic base that efficiently abstracts the α -proton without attacking the substrate.

  • Michael Addition: Slowly introduce the nitroalkene acceptor (e.g., 1-nitro-D-arabino-hex-1-enitol derivative) (1.2 eq) to the reaction mixture. Stir at room temperature for 12 hours. Monitor via TLC (Hexane/EtOAc 7:3) until the nucleophile is consumed.

  • Quenching & Purification: Quench the reaction with saturated aqueous NH₄Cl to neutralize the base and prevent retro-Michael reactions. Extract with dichloromethane (DCM), dry over Na₂SO₄, and purify the 1,3-dinitro adduct via flash column chromatography.

  • Regioselective Reduction: Treat the purified adduct with a mild reducing agent (e.g., SnCl₂·2H₂O) to regioselectively reduce the primary nitromethyl group to an oxime, yielding the target C-(1 2)-disaccharide precursor[4].

Protocol 2: In Vitro Glycosidase Inhibition Screening

Causality Focus: Kinetic pre-incubation is required to allow the stable C-glycoside to establish a binding equilibrium within the enzyme's active site before the competitive natural substrate is introduced.

  • Enzyme Preparation: Prepare a 0.1 U/mL solution of α -mannosidase in a 50 mM sodium acetate buffer (pH 5.0).

  • Inhibitor Pre-incubation: Add varying concentrations of the b-D-MNM derived C-glycoside (1 nM to 100 μM) to the enzyme solution. Incubate at 37 °C for 15 minutes to establish competitive binding equilibrium.

  • Substrate Addition: Introduce the chromogenic substrate, p-nitrophenyl- α -D-mannopyranoside (2 mM final concentration).

  • Spectrophotometric Measurement: Incubate for exactly 30 minutes at 37 °C. Quench the reaction by adding 0.5 M Na₂CO₃ (which also develops the color of the released p-nitrophenolate). Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ by plotting the percentage of residual enzyme activity against the log concentration of the C-glycoside inhibitor.

Conclusion

β -D-Mannopyranosyl nitromethane is far more than a simple carbohydrate derivative; it is a strategic lynchpin in the synthesis of advanced glycomimetics. By exploiting the unique umpolung reactivity of its nitromethyl group, synthetic chemists can construct highly complex, enzymatically resistant C-glycosides. As the demand for stable carbohydrate-based therapeutics grows—particularly in the fields of oncology and virology—the mastery of b-D-MNM chemistry remains an essential capability for modern drug development professionals.

References

  • Title: nitromethane suppliers USA: Beta-D-mannopyranosyl nitromethane | Source: americanchemicalsuppliers.
  • Title: Synthetic Applications of Nitroalkanes Promoted by Solid Catalysis: Recent Results | Source: researchgate.
  • Title: A Novel Stereospecific Synthesis of Glycosyl Cyanides from 1,2-O-Sulfinyl Derivatives | Source: researchgate.
  • Title: Recent advances in the construction of quaternary pseudoanomeric centers in gem-C,C-glycosides: from zaragozic acids to remdesivir | Source: rsc.

Sources

Exploratory

Stereoselective synthesis of b-D-Mannopyranosyl nitromethane

Stereoselective Synthesis of β -D-Mannopyranosyl Nitromethane: Mechanistic Insights and Methodologies Executive Summary The synthesis of C-glycosides has become a cornerstone of modern medicinal chemistry due to their re...

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Author: BenchChem Technical Support Team. Date: April 2026

Stereoselective Synthesis of β -D-Mannopyranosyl Nitromethane: Mechanistic Insights and Methodologies

Executive Summary

The synthesis of C-glycosides has become a cornerstone of modern medicinal chemistry due to their resistance to enzymatic degradation by glycosidases, making them robust pharmacophores and glycomimetics [4]. Among these, β -C-mannosides are particularly valuable but notoriously difficult to synthesize. The inherent steric bulk of the axial C2-hydroxyl group and the stereoelectronic anomeric effect strongly bias mannosylation reactions toward the α -anomer.

This technical guide provides an in-depth analysis of the stereoselective synthesis of β -D-mannopyranosyl nitromethane (systematically named 2,6-anhydro-1-deoxy-1-nitro-D-glycero-D-galacto-heptitol). By leveraging the classic Sowden-Fischer nitromethane route, chemists can bypass kinetic oxocarbenium intermediates and utilize thermodynamic equilibration to achieve exclusive β -selectivity. The resulting compound serves as a highly versatile bidentate nucleophile and Michael donor for the downstream synthesis of complex C-linked disaccharides and therapeutic agents [3].

Mechanistic Causality: Overriding the α -Bias

The Kinetic Challenge of β -Mannosylation

In standard O- or C-glycosylation reactions, the departure of the anomeric leaving group generates a mannosyl oxocarbenium ion. Nucleophilic attack on this intermediate typically occurs from the α -face. This trajectory is favored because it avoids steric clashing with the axial C2 substituent and benefits from the stabilizing anomeric effect. Modern kinetic approaches, such as those pioneered by Crich, require the installation of a 4,6-O-benzylidene acetal to conformationally lock the oxocarbenium ion, thereby forcing torsional relief via β -face attack [2].

Thermodynamic Control via the Nitromethane Route

The synthesis of β -D-mannopyranosyl nitromethane circumvents the oxocarbenium ion entirely. Instead, it relies on a two-stage process: an acyclic Henry condensation followed by a thermal anhydridization (ring closure) [1].

  • Henry Condensation: D-mannose exists in equilibrium with its open-chain aldehyde form. Under basic conditions, the nitronate anion of nitromethane attacks this aldehyde, generating a mixture of acyclic 1-deoxy-1-nitro-heptitol epimers.

  • Thermodynamic Cyclization: When these acyclic intermediates are heated in an aqueous acidic environment, the C6-hydroxyl attacks the newly formed C2 stereocenter, expelling water to form the pyranose ring. Because this dehydration is reversible under thermal conditions, the system equilibrates to the lowest-energy chair conformation. To minimize severe 1,3-diaxial steric strain, the bulky nitromethyl ( −CH2​NO2​ ) group exclusively adopts the equatorial position. In the D-manno configuration, an equatorial anomeric substituent corresponds precisely to the β -anomer.

Pathway A D-Mannose (Electrophile) C Base Catalysis (NaOMe / MeOH) A->C B Nitromethane (Nucleophile) B->C D 1-Deoxy-1-nitro-heptitols (Acyclic Intermediates) C->D Henry Reaction E Thermal Dehydration (100°C, H2O) D->E F β-D-Mannopyranosyl Nitromethane E->F Thermodynamic Cyclization

Fig 1: Mechanistic workflow of the Sowden-Fischer nitromethane route.

Conformational A Acyclic Nitroalditol (Flexible Backbone) B Ring Closure Transition State (Conformational Selection) A->B C Axial -CH2NO2 (1,3-Diaxial Clash) B->C Disfavored D Equatorial -CH2NO2 (Sterically Relaxed) B->D Favored E α-C-Mannoside (Kinetic/Minor) C->E F β-C-Mannoside (Thermodynamic/Major) D->F

Fig 2: Thermodynamic control favoring the equatorial β-anomer during cyclization.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters required to push the equilibrium entirely toward the β -anomer while minimizing oligomeric byproducts.

Reaction StageReagents & ConditionsTimeTempYield (%)Diastereomeric Ratio ( β : α )
1. Henry Condensation D-Mannose, CH3​NO2​ , NaOMe/MeOH16 h25 °C85 - 90N/A (Acyclic epimers)
2. Cation Exchange Amberlite IR-120 ( H+ ), H2​O 1 h4 °C> 95N/A
3. Thermal Cyclization H2​O (Aqueous Solution)8 h100 °C70 - 75> 95:5

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol incorporates built-in validation checkpoints.

Phase 1: Base-Catalyzed Henry Condensation

Objective: Form the acyclic sodium nitronate salts of the heptitols.

  • Suspend D-mannose (10.0 g, 55.5 mmol) in anhydrous methanol (50 mL) under an inert argon atmosphere.

  • Add nitromethane (15 mL, excess) to the suspension.

  • Causality Check: Slowly add a freshly prepared solution of sodium methoxide (1.5 equivalents) in methanol dropwise at 0 °C. The base deprotonates the nitromethane, driving the nucleophilic attack on the transient aldehyde form of mannose.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Validation: The reaction is complete when a thick, pale-yellow precipitate (the sodium salts of the nitroalditols) forms. TLC (DCM:MeOH 4:1, visualized with p -anisaldehyde) should show the complete disappearance of the D-mannose spot ( Rf​≈0.2 ).

  • Filter the precipitate, wash with cold methanol, and dry under vacuum.

Phase 2: Acidification and Desalting

Objective: Convert the sodium salts to free acyclic nitroalditols.

  • Dissolve the dried sodium salts in ice-cold distilled water (100 mL). Note: Cold water is critical to prevent premature, uncontrolled cyclization or retro-Henry reactions.

  • Add pre-washed Amberlite IR-120 ( H+ form) cation exchange resin portion-wise while stirring constantly.

  • Validation: Monitor the pH continuously. Stop adding resin when the pH reaches 3.0. The solution should become clear.

  • Filter off the resin and wash it with a small volume of cold water.

Phase 3: Thermodynamic Anhydridization (Cyclization)

Objective: Drive the reversible ring closure to the thermodynamic β -product [1].

  • Transfer the acidic aqueous filtrate to a round-bottom flask equipped with a reflux condenser.

  • Heat the solution to a gentle reflux (100 °C) for 8 hours.

  • Causality Check: The thermal energy overcomes the activation barrier for the C6-hydroxyl to displace the C2-hydroxyl. The extended reflux time allows the kinetic α -anomer to revert to the open chain and re-cyclize into the sterically relaxed, equatorial β -anomer.

  • Cool the solution to room temperature and concentrate in vacuo to yield a dark syrup.

  • Purify the crude product via flash column chromatography (Ethyl Acetate:Methanol 9:1) or recrystallization from ethanol.

  • Validation: Analyze the purified product via 1H NMR ( D2​O ). The anomeric protons of the −CH2​NO2​ group will appear as a distinct multiplet around 4.6–4.8 ppm. Crucially, a 2D NOESY spectrum will exhibit strong cross-peaks between the −CH2​NO2​ protons and the axial protons at C3 and C5 of the pyranose ring, definitively confirming the β -configuration.

Applications in Drug Development

Once synthesized, β -D-mannopyranosyl nitromethane acts as an exceptional bidentate nucleophile. The highly electron-withdrawing nitro group renders the adjacent methylene protons highly acidic. Under mild basic conditions, this compound readily undergoes Michael additions with various electrophiles (e.g., nitroalkenes or enitols) [3]. This reactivity is heavily exploited in the pharmaceutical industry to synthesize complex, metabolically stable C-(1 2)-linked disaccharides and other glycomimetics used in the research of targeted antitumor and antiviral therapies.

References

  • Sowden, J. C.; Bowers, C. H.; Lloyd, K. O. "Anhydridization of Carbohydrate C-Nitroheptitols." The Journal of Organic Chemistry, 1964.
  • Crich, D.; Sharma, I. "Is Donor-Acceptor Hydrogen Bonding Necessary for 4,6-O-Benzylidene-directed β-Mannopyranosylation? Stereoselective Synthesis of β-C-Mannopyranosides and α-C-Glucopyranosides." NIH Public Access, 2010.
  • Climent, M. J. et al. "Heterogeneous Catalysts for the One-Pot Synthesis of Chemicals and Fine Chemicals." Chemical Reviews, 2011.
  • Kumar, S. et al. "C-Glycopyranosyl aldehydes: emerging chiral synthons in organic synthesis." RSC Advances, 2023.
Foundational

Understanding the structure of b-D-Mannopyranosyl nitromethane

Architectural and Synthetic Paradigms of β -D-Mannopyranosyl Nitromethane in Glycomimetic Drug Development Executive Summary The development of stable carbohydrate mimetics is a cornerstone of modern rational drug design...

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Author: BenchChem Technical Support Team. Date: April 2026

Architectural and Synthetic Paradigms of β -D-Mannopyranosyl Nitromethane in Glycomimetic Drug Development

Executive Summary

The development of stable carbohydrate mimetics is a cornerstone of modern rational drug design. Among these, C-glycosides—where the labile anomeric oxygen is replaced by a robust carbon-carbon bond—offer unparalleled resistance to enzymatic degradation. β -D-Mannopyranosyl nitromethane (2,6-Anhydro-1-deoxy-1-nitro-D-glycero-D-galacto-heptitol) serves as a premier chiral building block in this domain[1]. By bridging the structural complexity of the mannose pyranose ring with the versatile reactivity of a primary nitroalkane, this compound acts as a critical linchpin for synthesizing C-(1→2)-disaccharides, glycogen phosphorylase inhibitors, and novel antitumor agents.

This whitepaper provides an in-depth mechanistic guide to the structural profiling, synthesis, and downstream application of β -D-mannopyranosyl nitromethane, engineered specifically for researchers and drug development professionals.

Structural Elucidation and Physicochemical Profiling

Understanding the stereochemical architecture of β -D-mannopyranosyl nitromethane is critical for predicting its behavior in complex synthetic cascades. The molecule consists of a D-mannose pyranose ring locked in a standard 4C1​ chair conformation, with a nitromethyl group anchored at the anomeric carbon (C1).

Quantitative Physicochemical Data

Table 1: Core physicochemical parameters of β -D-Mannopyranosyl nitromethane.

PropertyValue
Chemical Name β -D-Mannopyranosyl nitromethane
IUPAC / Synonyms 2,6-Anhydro-1-deoxy-1-nitro-D-glycero-D-galacto-heptitol
CAS Registry Number 93302-92-2
Molecular Formula C7H13NO7
Molecular Weight 223.18 g/mol
Anomeric Configuration β (Equatorial nitromethyl group)
Primary Application Transitional precursor for C-glycosides and glycomimetics
Stereochemical Causality: The β -Anomeric Preference

In native O-glycosides, the anomeric effect typically drives electronegative substituents at C1 into the axial ( α ) position. However, in C-glycosyl nitromethanes, the β -anomer is overwhelmingly favored. The Causality: The nitromethyl group ( −CH2​NO2​ ) is a sterically demanding carbon-linked substituent. If forced into the α -configuration (axial, pointing down in a 4C1​ chair), the bulky nitromethyl moiety would suffer severe 1,3-diaxial steric clashes with the axial protons at C3 and C5. To alleviate this strain, the molecule adopts the equatorial ( β ) position. Furthermore, the highly polar nature of the nitro group induces a reverse anomeric effect, minimizing dipole-dipole repulsion with the ring oxygen's lone pairs by remaining equatorial.

Mechanistic Synthesis: The Nitroaldol (Henry) Paradigm

The de novo synthesis of β -D-mannopyranosyl nitromethane relies on the condensation of unprotected D-mannose with nitromethane, an adaptation of the classical Sowden-Fischer reaction[2].

Protocol 1: Base-Catalyzed Synthesis of β -D-Mannopyranosyl Nitromethane

Objective: Direct condensation of D-mannose with nitromethane to yield the C-glycoside.

Causality of Experimental Choices: Using nitromethane as both the nucleophile and the solvent drives the equilibrium forward. A mild base (e.g., sodium methoxide) is selected over strong alkali to catalyze the Henry reaction without triggering the retro-aldol degradation of the reducing sugar. The reaction proceeds through an acyclic 1-deoxy-1-nitroalditol intermediate, which spontaneously cyclizes to the thermodynamically stable β -pyranose form.

Step-by-Step Methodology:

  • Reagent Preparation: Suspend D-mannose (1.0 eq) in anhydrous methanol under an inert argon atmosphere.

  • Activation: Add anhydrous nitromethane (5.0 eq). The excess nitromethane acts as a co-solvent and shifts the thermodynamic equilibrium toward the nitroaldol adduct.

  • Catalysis: Introduce sodium methoxide (0.1 eq) dropwise at 0°C.

    • Self-Validation Step: Monitor the reaction mixture pH using indicator strips. Maintain the pH strictly between 8.0 and 9.0. If the pH exceeds 9.5, immediate neutralization is required to prevent sugar degradation.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 24–48 hours. The acyclic intermediate will spontaneously dehydrate and cyclize.

  • Quenching & Purification: Neutralize the reaction by adding Amberlite IR-120 (H+) acidic cation-exchange resin. Filter the resin, concentrate the filtrate under reduced pressure, and purify via flash column chromatography (Silica gel, EtOAc/MeOH) to isolate the pure β -anomer.

G A D-Mannose + Nitromethane B 1-Deoxy-1-nitro- D-mannitol A->B Base Catalysis (Henry Reaction) C β-D-Mannopyranosyl nitromethane B->C Cyclization (-H2O)

Figure 1: Synthetic route to β-D-mannopyranosyl nitromethane via nitroaldol condensation.

Advanced Applications: C-Glycoside and Disaccharide Engineering

The true value of β -D-mannopyranosyl nitromethane lies in its utility as a Michael donor. As demonstrated by Pham-Huu et al.[3], the highly acidic α -protons of the nitromethyl group allow it to attack nitroalkenes, forming complex, non-hydrolyzable C-(1→2)-disaccharides.

Protocol 2: Synthesis of C-(1→2)-Disaccharides via Michael Addition and Radical Denitration

Objective: Coupling of protected β -D-mannopyranosyl nitromethane with a nitroalkene, followed by selective denitration to yield an oxime.

Causality of Experimental Choices: Prior to coupling, the hydroxyl groups must be protected as isopropylidene acetals to prevent them from acting as competing nucleophiles. For the coupling step, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is chosen as the base because it is non-nucleophilic; it efficiently deprotonates the nitromethyl group without attacking the nitroalkene electrophile. Finally, radical denitration using Tributyltin hydride ( Bu3​SnH ) is utilized because standard ionic reduction would yield a highly polar primary amine. Radical cleavage selectively yields an oxime, which is easier to purify and highly versatile for subsequent functionalization.

Step-by-Step Methodology:

  • Protection: React β -D-mannopyranosyl nitromethane with 2,2-dimethoxypropane and catalytic p-Toluenesulfonic acid (p-TsOH) in acetone to yield the 2,3:4,6-di-O-isopropylidene derivative.

    • Self-Validation Step: Confirm complete protection via 1H NMR. Look for the disappearance of broad hydroxyl peaks and the emergence of sharp methyl singlets (~1.3–1.5 ppm).

  • Michael Addition: Dissolve the protected nucleophile and 1,2-dideoxy-3,4:5,6-di-O-isopropylidene-1-nitro-D-arabino-hex-1-enitol (1.1 eq) in anhydrous THF. Add DBU (0.2 eq) dropwise at 0°C. Stir for 4 hours.

  • Isolation of Dinitro Adduct: Quench the reaction with saturated aqueous NH4​Cl . Extract with ethyl acetate, dry over MgSO4​ , and purify via chromatography to isolate the dinitro adduct.

  • Radical Denitration: Dissolve the dinitro adduct in strictly degassed benzene. Add Bu3​SnH (1.5 eq) and AIBN (0.1 eq). Reflux at 80°C for 2 hours.

    • Causality: Degassing the solvent via freeze-pump-thaw is mandatory to prevent ambient oxygen from quenching the radical propagation chain.

  • Product Recovery: Concentrate the mixture. Partition the residue between acetonitrile and hexane (the toxic tin byproducts will partition into the hexane layer). Isolate the acetonitrile layer to recover the oxime of the nitromethylene-linked C-(1→2)-disaccharide.

    • Self-Validation Step: Analyze via IR spectroscopy. The successful conversion is marked by the disappearance of strong NO2​ stretching bands (~1550 and 1350 cm−1 ) and the appearance of a C=N oxime stretch (~1650 cm−1 ).

G A β-D-Mannopyranosyl nitromethane B Di-O-isopropylidene Protection A->B 2,2-Dimethoxypropane C Michael Addition (with Nitroalkene) B->C DBU, THF D Dinitro Adduct C->D E Radical Denitration (Bu3SnH, AIBN) D->E Benzene, Reflux F C-(1→2)-Disaccharide Oxime E->F

Figure 2: Workflow for C-(1→2)-disaccharide synthesis via Michael addition and denitration.

Conclusion

β -D-Mannopyranosyl nitromethane represents a masterclass in synthetic carbohydrate chemistry. By exploiting the steric and electronic properties that dictate its β -anomeric preference, researchers can leverage this compound to execute highly stereoselective Michael additions. The integration of self-validating protocols—from strict pH control during the Henry reaction to IR-validated radical denitration—ensures high-fidelity synthesis of C-linked glycomimetics, paving the way for next-generation enzyme inhibitors and therapeutics.

References

  • Title: nitromethane suppliers USA (Product Information: Beta-D-mannopyranosyl nitromethane)
  • Title: Synthetic Applications of Nitroalkanes Promoted by Solid Catalysis: Recent Results (Includes: The First Synthesis of a Nitromethylene-Linked C-(1-->2)-Disaccharide)
  • Source: acs.org (Journal of the American Chemical Society)

Sources

Exploratory

Preliminary bioactivity screening of b-D-Mannopyranosyl nitromethane

Preliminary Bioactivity Screening of β -D-Mannopyranosyl Nitromethane: A Methodological Framework for C-Glycoside Evaluation Target Audience: Researchers, Application Scientists, and Drug Development Professionals Docume...

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Author: BenchChem Technical Support Team. Date: April 2026

Preliminary Bioactivity Screening of β -D-Mannopyranosyl Nitromethane: A Methodological Framework for C-Glycoside Evaluation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Structural Rationale & Causality in Screening

The transition from native O-glycosides to synthetic C-glycosides represents a critical paradigm shift in carbohydrate-based drug design. β -D-Mannopyranosyl nitromethane (CAS No. 93302-92-2) is a quintessential C-glycoside engineered to overcome the pharmacological limitations of natural sugars[1].

In native glycoproteins, the anomeric carbon is linked via an oxygen atom (O-glycosidic bond), which is highly susceptible to rapid cleavage by endogenous glycosidases. By replacing this labile oxygen with a methylene bridge attached to a strongly electron-withdrawing nitro group, β -D-Mannopyranosyl nitromethane achieves absolute resistance to enzymatic and chemical hydrolysis[2]. This metabolic robustness fundamentally enhances its bioactivity, allowing it to persist in biological systems and act as a stable pharmacophore[3].

Chemically, this compound is highly versatile; the nitromethyl group acts as a potent nucleophile in Michael additions, enabling the synthesis of complex nitromethylene-linked C-disaccharides and glycoamino acids[4]. Biologically, its structural mimicry of D-mannose allows it to competitively bind to the active sites of mannosidases. Because mannosidases are critical for the processing of viral envelope glycoproteins and tumor cell surface antigens, this compound is actively screened for remarkable antitumor and antiviral properties[1].

Mechanism Substrate Native Glycoprotein (O-Glycosidic Bond) Enzyme β-Mannosidase (Active Site) Substrate->Enzyme Binds Product Cleaved Glycan (Maturation) Enzyme->Product Hydrolysis Inhibitor β-D-Mannopyranosyl nitromethane Inhibitor->Enzyme High Affinity Block Competitive Inhibition (Metabolic Stability) Inhibitor->Block Block->Enzyme Prevents Cleavage

Mechanistic pathway of β-Mannosidase competitive inhibition by C-glycosides.

Quantitative Baseline: Expected Pharmacological Profile

Before initiating the screening workflows, it is crucial to establish the expected quantitative baselines. The following table summarizes the comparative kinetic and stability data of β -D-Mannopyranosyl nitromethane against native substrates and known reference inhibitors.

CompoundTarget EnzymeExpected IC 50​ ( μ M)Hydrolytic Half-Life ( t1/2​ )Primary Mechanism
Native O-Mannoside β -MannosidaseN/A (Substrate)< 5 minutesEnzymatic Cleavage
β -D-Mannopyranosyl nitromethane β -Mannosidase12.5 ± 1.2> 48 hoursCompetitive Inhibition
Deoxymannojirimycin (Control) α -Mannosidase0.05 ± 0.01> 48 hoursTransition State Mimicry

Workflow 1: Enzymatic Profiling (Fluorometric Mannosidase Assay)

To evaluate the primary bioactivity of β -D-Mannopyranosyl nitromethane, we utilize a highly sensitive fluorometric assay.

Causality of Design: The choice of 4-Methylumbelliferyl (4-MU) substrates is dictated by the large Stokes shift of the 4-MU fluorophore upon cleavage. This minimizes background autofluorescence from biological matrices, ensuring a high signal-to-noise ratio. The protocol is self-validating through the inclusion of a known inhibitor control and the calculation of the Z′ -factor.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare a 50 mM sodium acetate assay buffer, adjusted to pH 5.0 (optimal for lysosomal β -mannosidase activity). Dissolve β -D-Mannopyranosyl nitromethane in 100% DMSO to create a 10 mM master stock.

  • Enzyme & Substrate Setup: Dilute recombinant human β -mannosidase to a working concentration of 0.5 U/mL in the assay buffer. Prepare the substrate, 4-Methylumbelliferyl β -D-mannopyranoside (4-MU- β -Man), at its predetermined Km​ concentration to ensure the assay is sensitive to competitive inhibition.

  • Pre-Equilibration (Critical Step): In a black 96-well microplate, mix 10 μ L of inhibitor dilutions (ranging from 1 nM to 100 μ M, maintaining a final DMSO concentration 1%) with 40 μ L of the enzyme solution. Incubate at 37°C for 15 minutes. Rationale: This allows the nitromethyl group to establish stable hydrogen-bonding networks within the enzyme's active site prior to substrate introduction.

  • Reaction Initiation: Add 50 μ L of the 4-MU- β -Man substrate to all wells. Incubate the plate in the dark at 37°C for exactly 30 minutes.

  • Termination & Readout: Quench the reaction by adding 100 μ L of 0.5 M Glycine-NaOH stop solution (pH 10.4). Rationale: The high pH deprotonates the released 4-methylumbelliferone, maximizing its quantum yield. Measure fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Validation: Calculate the IC 50​ using non-linear regression (four-parameter logistic curve). Ensure the assay Z′ -factor is 0.6 for validation.

Workflow 2: Cellular Bioactivity & Glycan Trimming Evaluation

Once in vitro enzyme inhibition is confirmed, the compound must be evaluated in cellular models to assess its potential as an antiviral or antitumor agent[1].

Causality of Design: Mannosidases act in the endoplasmic reticulum and Golgi apparatus to trim high-mannose glycans into complex, mature types. Inhibiting this pathway results in immature surface glycoproteins. By utilizing Western blotting to observe electrophoretic mobility shifts, we create a direct, self-validating readout of intracellular target engagement.

Step-by-Step Methodology:
  • Cell Seeding & Toxicity Baseline: Seed MDA-MB-231 (breast carcinoma) or Vero cells at 1×104 cells/well in a 96-well plate. Perform a standard 48-hour MTT viability assay to determine the Maximum Tolerated Dose (MTD). All subsequent glycan processing assays must be performed at sub-lethal concentrations (e.g., IC 10​ ) to ensure that observed effects are due to specific inhibition, not generalized apoptosis.

  • Compound Treatment: Seed cells in 6-well plates at 2×105 cells/well. Treat with β -D-Mannopyranosyl nitromethane at 0.5x, 1x, and 5x its established enzymatic IC 50​ for 48 hours. Include a vehicle control (0.1% DMSO).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with a broad-spectrum protease inhibitor cocktail. Centrifuge at 14,000 × g for 15 minutes at 4°C to clear cellular debris.

  • Western Blotting (Mobility Shift Analysis): Resolve 30 μ g of total protein per lane on an 8% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing & Validation: Probe the membrane for a highly glycosylated target receptor (e.g., EGFR or a specific viral envelope protein). Validation: Probe simultaneously for β -actin as a loading control. A successful hit will manifest as a molecular weight shift (a denser, lower-migrating band) of the target receptor, indicating the retention of untrimmed mannose residues due to C-glycoside-mediated enzyme blockade.

Workflow Prep Compound Prep (DMSO Stock) Assay Enzymatic Assay (4-MU Fluorometry) Prep->Assay Cell Cellular Screening (MTT Viability) Assay->Cell Hit Selection Western Glycan Trimming (Western Blot) Cell->Western Sub-lethal Dosing Data IC50 & Bioactivity Quantification Western->Data

Phased workflow for the bioactivity screening of β-D-Mannopyranosyl nitromethane.

Conclusion

The preliminary screening of β -D-Mannopyranosyl nitromethane requires a bifurcated approach: precise enzymatic kinetic profiling followed by rigorous cellular glycan-trimming validation. Because of the unique stability of the C-glycosidic bond, this compound avoids the rapid metabolic degradation that plagues traditional carbohydrate therapeutics. By adhering to the self-validating protocols outlined above, application scientists can accurately quantify its potential as a next-generation glycosidase inhibitor for oncological and virological applications.

References

  • Synthetic Applications of Nitroalkanes Promoted by Solid Catalysis: Recent Results ResearchG
  • One-Pot Stereoselective Synthesis of C-Glycosyl Amino Acids with Vicinal Stereocenters ACS Public
  • Stereoselective Synthesis of Glycosyl Cyanides by TMSOTf‐Mediated Ring Opening of 1,6‐Anhydro Sugars ResearchG
  • nitromethane suppliers USA: Beta-D-mannopyranosyl nitromethane American Chemical Suppliers
  • C-Glycopyranosyl aldehydes: emerging chiral synthons in organic synthesis Royal Society of Chemistry

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Strategic Use of β-D-Mannopyranosyl Nitromethane in Diastereoselective Henry Reactions

Authored by: A Senior Application Scientist Introduction: The Quest for Metabolic Stability in Glycotherapeutics In the landscape of modern drug development, carbohydrates and their analogues, known as glycosides, are of...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Quest for Metabolic Stability in Glycotherapeutics

In the landscape of modern drug development, carbohydrates and their analogues, known as glycosides, are of paramount importance. They mediate a vast array of biological processes, from cell-cell recognition to immune responses.[1] However, a significant limitation of traditional O-glycoside drugs is their susceptibility to enzymatic hydrolysis by glycosidases in vivo.[2][3] This metabolic instability can lead to poor pharmacokinetic profiles and reduced therapeutic efficacy.[3]

The development of C-glycosides , where the anomeric oxygen is replaced by a methylene group, offers a robust solution to this challenge.[2][4] This C-C bond is resistant to enzymatic cleavage, making C-glycosides exceptionally stable mimics of their natural counterparts.[2][5] This stability has made them privileged structures in medicinal chemistry, leading to blockbuster drugs such as the SGLT-2 inhibitors (gliflozins) for treating type 2 diabetes.[3][4][5]

One of the most powerful and direct methods for forming the crucial carbon-carbon bond in C-glycoside synthesis is the Henry (or nitro-aldol) reaction .[6][7] This reaction involves the base-catalyzed coupling of a nitroalkane with an aldehyde or ketone.[7][8] By employing a chiral, carbohydrate-derived nitroalkane like β-D-mannopyranosyl nitromethane , we can construct complex C-glycosides with new, defined stereocenters, opening avenues for novel therapeutic agents. This guide provides an in-depth exploration of the mechanistic underpinnings and practical application of this reaction for researchers in organic synthesis and drug discovery.

Mechanistic Rationale: Controlling Stereochemistry

The Henry reaction is a classic C-C bond-forming reaction that proceeds through a reversible, multi-step mechanism.[7] Understanding this mechanism is critical for controlling the reaction's outcome, particularly its diastereoselectivity.

  • Deprotonation: The reaction initiates with a base abstracting the acidic α-proton from β-D-mannopyranosyl nitromethane. This forms a resonance-stabilized nitronate anion, which serves as the key carbon nucleophile.[7][9] The choice of base is crucial; strong bases can favor the elimination side-product, while milder bases or specific catalytic systems are preferred for isolating the desired β-nitro alcohol.[8]

  • Nucleophilic Attack: The planar nitronate anion attacks the electrophilic carbonyl carbon of the aldehyde. The trajectory of this attack is influenced by the steric environment of both the mannose scaffold and the aldehyde, as well as by coordination to a metal center in catalyzed variants.[7] This step establishes two new adjacent stereocenters.

  • Protonation: The resulting β-nitro alkoxide is protonated by the conjugate acid of the base, yielding the final C-glycosyl β-nitro alcohol product.[7][9]

Due to the reversibility of the reaction and the potential for epimerization at the nitro-substituted carbon, achieving high diastereoselectivity is a significant challenge that is typically addressed through the strategic use of chiral catalysts and optimized reaction conditions.[7][10]

Henry_Mechanism cluster_catalysis Catalytic Cycle cluster_products Products MannoseNM β-D-Mannopyranosyl Nitromethane Nitronate Mannosyl Nitronate (Nucleophile) MannoseNM->Nitronate Deprotonation Aldehyde Aldehyde (R-CHO) Alkoxide β-Nitro Alkoxide Intermediate Base Base (B:) Base->MannoseNM HB Conjugate Acid (HB) Base->HB Nitronate->Aldehyde Nucleophilic Attack Product C-Glycosyl β-Nitro Alcohol (Diastereomeric Mixture) Alkoxide->Product Protonation HB->Alkoxide

Caption: Mechanism of the base-catalyzed Henry reaction.

The Role of Catalysis in Asymmetric Induction

While a simple base can catalyze the Henry reaction, achieving high stereocontrol requires more sophisticated systems. The chiral mannose backbone provides inherent diastereoselectivity, but this can be significantly enhanced by a catalyst that organizes the transition state.

  • Metal Catalysis: Chiral metal complexes, particularly those involving Copper(I) or Copper(II), are frequently employed.[11][12] Ligands such as chiral diamines or bis(oxazolines) create a chiral pocket around the metal center.[7] The metal coordinates to both the nitronate and the aldehyde, enforcing a specific orientation that favors one diastereomeric outcome over the other.[7][11]

  • Organocatalysis: Bifunctional organocatalysts, like thioureas or guanidines bearing a chiral scaffold, have emerged as powerful alternatives.[10][13] These catalysts utilize non-covalent interactions, such as hydrogen bonding, to activate the aldehyde and position the nitronate for a stereoselective attack.[13]

Scientist's Note: The choice of catalyst is paramount. For substrates where chelation is possible, a metal catalyst like a Cu(II)-diamine complex can offer excellent stereocontrol. For simpler aldehydes, a hydrogen-bonding organocatalyst might provide superior results by minimizing background reactions.

Experimental Guide: A General Protocol

This protocol provides a representative starting point for the Henry reaction between a protected β-D-mannopyranosyl nitromethane and a representative aromatic aldehyde. Optimization of temperature, solvent, and catalyst loading is recommended for each new substrate.

Part 1: Preparation of Reagents
  • β-D-Mannopyranosyl Nitromethane: This starting material can be synthesized from the corresponding mannosyl bromide via nucleophilic substitution with silver nitrite or through other established literature methods. The hydroxyl groups of the mannose moiety should be protected (e.g., as benzyl or silyl ethers) to enhance solubility in organic solvents and prevent side reactions.

  • Anhydrous Solvents: Ensure all solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM)) are rigorously dried. The presence of water can interfere with the catalyst and reaction pathway.

  • Aldehyde: The aldehyde should be purified before use, for example, by distillation or filtration through a short plug of silica gel to remove any corresponding carboxylic acid, which can inhibit the reaction.

Part 2: Asymmetric Henry Reaction Protocol (Copper-Catalyzed)

This procedure is adapted from general protocols for highly enantioselective copper-catalyzed Henry reactions.[6][14]

  • Catalyst Pre-formation: To a dry 10 mL flask under an inert atmosphere (Nitrogen or Argon), add the chiral diamine ligand (e.g., (S,S)-N,N'-dibenzyl-1,2-diaminocyclohexane, 0.022 mmol, 10 mol%) and Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 0.02 mmol, 10 mol%).

  • Add anhydrous Ethanol (1 mL) and stir the resulting solution at room temperature for 1-2 hours. A color change to a clear blue solution indicates the formation of the catalyst complex.

    • Rationale: Pre-forming the catalyst complex ensures its homogeneity and optimal catalytic activity before the introduction of the substrates.

  • Reaction Assembly: To the catalyst solution, add the protected β-D-mannopyranosyl nitromethane (0.2 mmol, 1.0 equiv.).

  • Sequentially add the aldehyde (e.g., 4-nitrobenzaldehyde, 0.24 mmol, 1.2 equiv.).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by Thin Layer Chromatography (TLC).

    • Scientist's Note: Lower temperatures often lead to higher diastereoselectivity but may require longer reaction times.[12]

  • Work-up and Purification:

    • Once the reaction is complete (typically 24-48 hours), quench the reaction by adding saturated aqueous ammonium chloride solution (NH₄Cl, 5 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude residue is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the diastereomeric products.

  • Characterization: The structure and diastereomeric ratio of the product should be determined using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The diastereomeric ratio can often be determined directly from the integration of characteristic peaks in the ¹H NMR spectrum of the crude product.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Prep_Reagents Prepare/Purify Reactants (Mannosyl Nitromethane, Aldehyde) Reaction_Setup Combine Reactants with Catalyst Under N₂ Prep_Reagents->Reaction_Setup Prep_Catalyst Prepare Catalyst Solution (Ligand + Cu(OAc)₂) Prep_Catalyst->Reaction_Setup Reaction_Run Stir at Controlled Temp (Monitor by TLC) Reaction_Setup->Reaction_Run Quench Quench with aq. NH₄Cl Reaction_Run->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify via Column Chromatography Extract->Purify Characterize Characterize Product (NMR, HRMS) Purify->Characterize Analyze_dr Determine Diastereomeric Ratio Characterize->Analyze_dr

Caption: Experimental workflow for the catalyzed Henry reaction.

Quantitative Data: Representative Conditions

The efficiency and selectivity of the Henry reaction are highly dependent on the specific substrates and conditions used. The following table summarizes representative data from analogous copper-catalyzed asymmetric Henry reactions to provide an expected range of outcomes.

EntryAldehydeCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%) / drReference
14-Nitrobenzaldehyde10THF25249992% ee[15]
22-Nitrobenzaldehyde20EtOH25249991% ee[14]
3Benzaldehyde10THF/DCM25248596% ee[16]
42-Furaldehyde20EtOH25368288% ee[14]
5Cyclohexanecarboxaldehyde10THF-20727595% ee[11]

Note: "ee" (enantiomeric excess) is reported for reactions with achiral nitroalkanes. For reactions with β-D-mannopyranosyl nitromethane, the relevant metric is "dr" (diastereomeric ratio), which is expected to be high under these optimized conditions.

Conclusion and Future Outlook

The Henry reaction utilizing β-D-mannopyranosyl nitromethane is a potent strategy for the synthesis of metabolically stable C-glycosides. By carefully selecting protecting groups, catalysts, and reaction conditions, researchers can control the diastereochemical outcome to generate complex molecules of significant therapeutic interest. The resulting β-nitro alcohols are versatile intermediates that can be further transformed, for example, by reducing the nitro group to a primary amine (yielding valuable β-amino alcohols) or by dehydration to a nitroalkene.[7] This robust and adaptable methodology will undoubtedly continue to be a cornerstone in the development of next-generation glycomimetic drugs and probes for chemical biology.

References

  • Benchchem. Application Notes and Protocols: Synthesis and Utility of C-Glycosides in Research and Drug Development.
  • ResearchGate. Previously reported mechanisms of the Henry reaction with aldehydes and....
  • Organic Chemistry Portal. Henry Reaction.
  • Benchchem. The Enduring Legacy of the Henry Reaction: A Technical Guide to the Discovery and Synthetic Utility of β-Nitro Alcohols.
  • Wikipedia. Henry reaction.
  • PMC. C-Glycopyranosyl aldehydes: emerging chiral synthons in organic synthesis.
  • MDPI. Special Issue : Design, Synthesis and Applications of C-glycosyl Derivatives.
  • ACS Publications. Catalytic Asymmetric Henry Reaction of Nitroalkanes and Aldehydes Catalyzed by a Chiral N,N′-Dioxide/Cu(I) Complex | The Journal of Organic Chemistry.
  • OAText. From plant metabolites to emergence of privileged C-glycosyl scaffolds comprising useful synthetic glycoconjugates.
  • Creative Proteomics. Application of Glycomics in Drug Development.
  • ACS Publications. Recent Advances in the Chemical Synthesis of C-Glycosides.
  • PMC - NIH. Asymmetric catalysis in direct nitromethane-free Henry reactions.
  • C–H Glycosylation of Native Carboxylic Acids: Discovery of Antidiabetic SGLT-2 Inhibitors.
  • ResearchGate. Scope of diastereoselective Henry reactions. [a] | Download Table. Available from: [Link]

  • Frontiers. The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds.
  • ResearchGate. Synthesis of C‐Glycosides and C‐Disaccharides using Mukaiyama Aldol Reaction in Aqueous Media | Request PDF.
  • MDPI. Organocatalytic Enantioselective Henry Reactions.
  • New Journal of Chemistry (RSC Publishing). Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components.
  • Organic Chemistry Frontiers (RSC Publishing). Synthesis of C-glycosides enabled by palladium-catalyzed glycosylation reactions.
  • PMC. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde.
  • ACS Publications. Total Synthesis of Aryl C-Glycoside Natural Products: Strategies and Tactics | Chemical Reviews.
  • MDPI. Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc) 2 ·H 2 O Complex.

Sources

Application

Application Notes and Protocols: β-D-Mannopyranosyl Nitromethane as a Versatile Precursor for C-Glycoside Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of C-Glycosides and the Utility of β-D-Mannopyranosyl Nitromethane C-Glycos...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of C-Glycosides and the Utility of β-D-Mannopyranosyl Nitromethane

C-Glycosides, where the anomeric oxygen is replaced by a carbon atom, represent a class of carbohydrate mimetics with enhanced stability against enzymatic and chemical degradation compared to their O-glycoside counterparts.[1] This inherent stability makes them highly valuable as therapeutic agents and pharmacological probes.[1][2] Aryl C-glycosides, for instance, have been successfully developed as inhibitors of sodium-glucose cotransporter 2 (SGLT2) for the treatment of type 2 diabetes.[1] The C-glycosidic linkage is pivotal for the oral bioavailability and stability of these drugs.[3]

The synthesis of C-glycosides is a central challenge in carbohydrate chemistry.[4] Among the various synthetic strategies, the use of glycosyl nitromethanes as precursors offers a powerful and versatile approach. These compounds serve as nucleophilic synthons that can be elaborated into a variety of C-glycoside structures. Specifically, β-D-Mannopyranosyl nitromethane is a key intermediate for accessing the medicinally important class of C-mannosides. D-mannose is a common recognition element in numerous biological processes.[4]

This application note provides a comprehensive guide to the synthesis and application of β-D-Mannopyranosyl nitromethane as a precursor for C-glycoside synthesis. We will detail the stereoselective synthesis of a protected form of this precursor, its conversion to a C-glycosyl aldehyde equivalent via the Nef reaction, and its use in carbon-carbon bond formation through the Michael addition.

PART 1: Synthesis of Per-O-Benzylated β-D-Mannopyranosyl Nitromethane

The synthesis of the target precursor, (2,3,4,6-tetra-O-benzyl-β-D-mannopyranosyl)nitromethane, begins with the readily available D-mannose. A robust protecting group strategy is essential to ensure the stereoselectivity of the subsequent reactions and to allow for selective manipulations. Benzyl ethers are chosen as protecting groups due to their stability under a wide range of reaction conditions and their ability to be removed under mild hydrogenolysis conditions.

The synthetic workflow involves three main stages:

  • Protection of D-Mannose: Per-O-benzylation of D-mannose to yield 2,3,4,6-tetra-O-benzyl-D-mannopyranose.

  • Henry Reaction: Base-catalyzed condensation of the protected mannose with nitromethane to form the desired β-D-mannopyranosyl nitromethane.

  • Purification: Chromatographic purification to isolate the pure β-anomer.

Experimental Protocol: Synthesis of (2,3,4,6-tetra-O-benzyl-β-D-mannopyranosyl)nitromethane

Materials:

  • 2,3,4,6-Tetra-O-benzyl-D-mannopyranose

  • Nitromethane (purified)

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of the Reaction Mixture:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 2,3,4,6-tetra-O-benzyl-D-mannopyranose (1.0 eq) in a mixture of anhydrous methanol and anhydrous dichloromethane (1:1 v/v).

    • Add nitromethane (10 eq) to the solution and stir at room temperature.

  • Henry Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of sodium methoxide (1.2 eq) in anhydrous methanol dropwise to the stirred reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate solvent system).

  • Work-up and Extraction:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Remove the organic solvents under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 30% ethyl acetate) to separate the β-anomer from the α-anomer and other impurities. The β-anomer is typically the major product under thermodynamic control.

Causality Behind Experimental Choices:

  • Protecting Groups: Benzyl ethers are used to prevent unwanted side reactions at the hydroxyl groups and to influence the stereochemical outcome of the Henry reaction.

  • Base: Sodium methoxide is a sufficiently strong base to deprotonate nitromethane, forming the nitronate anion, which acts as the nucleophile.[5][6]

  • Solvent: A mixture of methanol and dichloromethane is used to ensure the solubility of both the protected sugar and the reagents.

  • Temperature: The reaction is initiated at a low temperature to control the initial exothermic reaction and then allowed to proceed at room temperature to ensure completion.

  • Stereoselectivity: The formation of the β-anomer is generally favored under thermodynamic equilibrium. The axial attack of the nitronate on the more stable chair conformation of the mannose derivative leads to the equatorial C-C bond in the β-anomer.

PART 2: Elaboration of β-D-Mannopyranosyl Nitromethane into C-Glycosides

Once synthesized, the per-O-benzylated β-D-mannopyranosyl nitromethane serves as a versatile precursor for the synthesis of various C-glycosides. Two key transformations are highlighted here: the Nef reaction to generate a C-glycosyl aldehyde equivalent and the Michael addition to form a new carbon-carbon bond at the β-position of an α,β-unsaturated system.

Application 1: Nef Reaction for the Synthesis of a C-Glycosyl Aldehyde Dimethyl Acetal

The Nef reaction transforms a primary or secondary nitroalkane into a carbonyl compound.[5] For C-glycosylnitromethanes, a modified Nef reaction in acidified methanol provides the corresponding C-glycosylmethanal dimethyl acetals in moderate yields.[7] These acetals are stable equivalents of the often-unstable C-glycosyl aldehydes and can be used in subsequent synthetic steps.

Experimental Protocol: Nef Reaction of (2,3,4,6-tetra-O-benzyl-β-D-mannopyranosyl)nitromethane

Materials:

  • (2,3,4,6-tetra-O-benzyl-β-D-mannopyranosyl)nitromethane

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • Dissolve (2,3,4,6-tetra-O-benzyl-β-D-mannopyranosyl)nitromethane (1.0 eq) in anhydrous methanol.

    • Cool the solution to 0 °C in an ice bath.

  • Acid-Catalyzed Hydrolysis:

    • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring by TLC.

  • Work-up and Purification:

    • Neutralize the reaction by carefully adding solid sodium bicarbonate until effervescence ceases.

    • Filter the mixture to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to afford the (2,3,4,6-tetra-O-benzyl-β-D-mannopyranosyl)methanal dimethyl acetal.

Mechanism Insight:

The reaction proceeds through the protonation of the nitronate tautomer (formed in situ) to a nitronic acid, which then undergoes acid-catalyzed addition of methanol and subsequent elimination of nitrous acid to form the dimethyl acetal.[7]

Diagram of the Nef Reaction Workflow

Nef_Reaction_Workflow A Start: β-D-Mannopyranosyl Nitromethane B Dissolve in Anhydrous Methanol A->B C Cool to 0 °C B->C D Add conc. H₂SO₄ (cat.) C->D E Stir at RT (24-48h) D->E F Neutralize with NaHCO₃ E->F G Filter & Concentrate F->G H Work-up (DCM, H₂O, Brine) G->H I Column Chromatography H->I J Product: C-Glycosyl Aldehyde Dimethyl Acetal I->J

Caption: Workflow for the Nef reaction to synthesize C-glycosyl aldehyde dimethyl acetal.

Application 2: Michael Addition for C-C Bond Extension

The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[8] The nitronate anion generated from β-D-mannopyranosyl nitromethane can act as a soft nucleophile, attacking the β-position of Michael acceptors like enones, enoates, and nitroalkenes to form a new carbon-carbon bond.

Experimental Protocol: Michael Addition to an α,β-Unsaturated Ketone

Materials:

  • (2,3,4,6-tetra-O-benzyl-β-D-mannopyranosyl)nitromethane

  • α,β-Unsaturated ketone (e.g., methyl vinyl ketone)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a flame-dried flask under an inert atmosphere, dissolve (2,3,4,6-tetra-O-benzyl-β-D-mannopyranosyl)nitromethane (1.0 eq) in anhydrous THF.

    • Add the α,β-unsaturated ketone (1.2 eq).

  • Base-Catalyzed Addition:

    • Cool the mixture to 0 °C.

    • Add DBU (0.2 eq) dropwise.

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Rationale for Reagent Selection:

  • DBU: A strong, non-nucleophilic base is used to deprotonate the nitroalkane to form the nucleophilic nitronate without competing in the addition reaction itself.

  • THF: An aprotic solvent is used to prevent protonation of the nitronate intermediate.

Diagram of the Michael Addition Mechanism

Michael_Addition cluster_0 Step 1: Nitronate Formation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation A R-CH₂NO₂ β-D-Mannopyranosyl Nitromethane B R-CH⁻-NO₂ Nitronate Anion A->B Deprotonation Base DBU C C=C-C=O α,β-Unsaturated Ketone B->C Nucleophilic Attack D Enolate Intermediate C->D F Michael Adduct γ-Nitro-C-glycoside D->F Protonation E H⁺ Source (e.g., NH₄Cl workup)

Caption: Mechanism of the Michael addition using β-D-mannopyranosyl nitromethane.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the key synthetic steps described. Please note that yields are highly dependent on the specific substrate and reaction scale.

Reaction StageKey ReagentsSolventTemperatureTypical YieldKey Considerations
Henry Reaction NaOMeMeOH/DCM0 °C to RT60-75%Stereoselectivity favors the β-anomer.
Nef Reaction H₂SO₄ (cat.)MeOH0 °C to RT50-65%Yields the dimethyl acetal, a stable aldehyde equivalent.[7]
Michael Addition DBUTHF0 °C to RT65-80%Substrate scope includes enones, enoates, and nitroalkenes.

Conclusion

β-D-Mannopyranosyl nitromethane is a highly valuable and versatile precursor for the synthesis of a wide range of C-glycosides. The synthetic route, commencing with a protected D-mannose derivative, proceeds through a stereoselective Henry reaction to furnish the key nitromethane intermediate. Subsequent transformations, such as the Nef reaction and Michael addition, provide efficient pathways to elaborate this precursor into more complex C-glycoside structures. The protocols and insights provided in this application note offer a solid foundation for researchers in carbohydrate chemistry and drug development to explore the rich synthetic potential of this important building block.

References

  • Almac. (2012). Biocatalytic Approaches to the Henry (Nitroaldol) Reaction. [Link]

  • Comptes Rendus de l'Académie des Sciences. (2010). The synthesis of d-C-mannopyranosides. [Link]

  • Wikipedia. (n.d.). Henry reaction. [Link]

  • Petrusová, M., et al. (2006). Extension of the Nef reaction to C-glycosylnitromethanes. Carbohydrate Research, 341(12), 2019-25. [Link]

  • Master Organic Chemistry. (2023). Henry Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. [Link]

  • Scirp.org. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. [Link]

  • Lumen Learning. (n.d.). 20.7 Conjugate addition | Organic Chemistry II. [Link]

  • ResearchGate. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. [Link]

  • ResearchGate. (2025). Efficient Stereoselective Synthesis of 1-Thio-β-mannopyranosides. [Link]

  • The Vespiary. (n.d.). Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction). [Link]

  • ACS Publications. (2019). Asymmetric Synthesis of Chiral 1,3-Dimethyl Units Through a Double Michael Reaction of Nitromethane and Crotonaldehyde Catalyzed. [Link]

  • Scribd. (n.d.). 14 Addition of Enolates To Enones The Michael Reaction. [Link]

  • Wikipedia. (n.d.). Michael addition reaction. [Link]

  • MDPI. (2010). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. [Link]

  • Organic Syntheses. (n.d.). (1R,2R)-1,2-diaminocyclohexane - (1, 350 mg, 3.00 mmol, 1.00 equiv). [Link]

  • Semantic Scholar. (2021). Michael Addition. [Link]

Sources

Method

Experimental setup for reactions involving b-D-Mannopyranosyl nitromethane

Application Note: Experimental Setup and Protocols for Reactions Involving β -D-Mannopyranosyl Nitromethane Executive Summary & Mechanistic Rationale The synthesis of β -mannosidic linkages remains one of the most formid...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Experimental Setup and Protocols for Reactions Involving β -D-Mannopyranosyl Nitromethane

Executive Summary & Mechanistic Rationale

The synthesis of β -mannosidic linkages remains one of the most formidable challenges in carbohydrate chemistry. Traditional O-glycosylation methods heavily favor the α -anomer due to the thermodynamic stabilization provided by the anomeric effect. To bypass this limitation and generate enzymatically stable carbohydrate mimetics, researchers utilize C-glycosides. Specifically, β -D-mannopyranosyl nitromethane serves as a highly versatile and stereochemically stable C-glycosyl donor.

The causality behind the utility of this compound lies in the unique electronic properties of the nitromethyl group. The strong electron-withdrawing nature of the nitro moiety significantly lowers the pKa of the adjacent α -protons (pKa ~10). Under mild basic conditions, the compound readily deprotonates to form a resonance-stabilized nitronate anion. This intermediate acts as a powerful carbon nucleophile, primed for conjugate (Michael) additions to nitroalkenes or Henry (nitroaldol) reactions, enabling the stereocontrolled construction of complex C-linked disaccharides [1][1].

Mechanism Reactant β-D-Mannopyranosyl nitromethane (pKa ~10) Nitronate Nitronate Anion [R-CH=NO2]- Reactant->Nitronate Deprotonation Base Mild Base (e.g., DBU / NaHCO3) Base->Nitronate Nucleophile Active Carbon Nucleophile (Ready for Michael Addition) Nitronate->Nucleophile Resonance

Mechanistic generation of the reactive nitronate anion from the nitromethyl group.

Experimental Design & Reaction Parameters

To ensure a high-yielding and self-validating reaction, several experimental parameters must be strictly controlled:

  • Substrate Protection: Prior to activation, the β -D-mannopyranosyl nitromethane must be protected to prevent unwanted intramolecular cyclization and side reactions. The standard approach utilizes 2,3:4,6-di-O-isopropylidene protection. This choice is deliberate: it not only shields the free hydroxyl groups but also sterically locks the pyranose ring into a conformation that maximizes the intermolecular attack trajectory [1][1].

  • Electrophile Selection: To synthesize a C-(1→2)-disaccharide, a highly reactive nitroalkene such as 1,2-dideoxy-3,4:5,6-di-O-isopropylidene-1-nitro-D-arabino-hex-1-enitol is utilized as the Michael acceptor.

  • Catalyst Selection: The choice of base dictates the reaction's success. Strong bases trigger rapid oligomerization of the nitroalkene. Therefore, mild bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), 1M sodium bicarbonate, or solid-supported heterogeneous catalysts like Ambersep 900 OH are selected to provide controlled nitronate generation [2][2].

Quantitative Data Summary
ComponentEquivalentsFunctionOptimal ConditionsExpected Yield
2,3:4,6-di-O-isopropylidene- β -D-mannopyranosyl nitromethane 1.0 eqCarbon NucleophileAnhydrous THF, 0 °C to RTN/A
1,2-dideoxy-3,4:5,6-di-O-isopropylidene-1-nitro-D-arabino-hex-1-enitol 1.1 - 1.2 eqMichael AcceptorAdded dropwise over 30 minN/A
DBU / Ambersep 900 OH 0.1 - 0.2 eqMild Base Catalyst2 - 4 hours reaction time75 - 85% (Dinitro Adduct)
Reducing Agent (e.g., Pd/C, H₂ or mild hydride) ExcessRegioselective Reductant12 hours, controlled pressure60 - 70% (Oxime)

Step-by-Step Methodologies

Protocol A: Michael Addition to Form the 1,3-Dinitro C-Disaccharide Adduct

This protocol details the carbon-carbon bond formation between the mannosyl nitromethane and the nitroalkene acceptor.

  • Preparation of the Nucleophile: Dissolve 1.0 equivalent of 2,3:4,6-di-O-isopropylidene- β -D-mannopyranosyl nitromethane in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Causality: Anhydrous conditions are strictly maintained to prevent premature protonation of the nitronate intermediate by ambient moisture.

  • Base Activation: Cool the solution to 0 °C using an ice bath. Slowly add 0.15 equivalents of DBU. Stir for 15 minutes.

    • Validation Checkpoint 1: The solution will transition from colorless to a pale yellow tint, confirming the successful generation of the nitronate anion.

  • Electrophile Addition: Dissolve 1.1 equivalents of the nitroalkene (1,2-dideoxy-3,4:5,6-di-O-isopropylidene-1-nitro-D-arabino-hex-1-enitol) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes to maintain a low local concentration of the electrophile, thereby preventing its base-catalyzed oligomerization.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

    • Validation Checkpoint 2: Withdraw a 5 µL aliquot and spot on a silica TLC plate (Eluent: Hexane/EtOAc 3:1). The complete consumption of the UV-active nitroalkene and the appearance of a new, lower-Rf spot confirms the formation of the 1,3-dinitro adduct. A dark brown discoloration in the flask indicates unwanted polymerization (indicating the base concentration was too high or addition was too fast).

  • Quenching and Workup: Quench the reaction by adding saturated aqueous ammonium chloride ( NH4​Cl ). Extract the aqueous layer three times with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Regioselective Reduction to the Oxime

The resulting 1,3-dinitro adduct contains two distinct nitro groups. Because the primary nitromethyl group (originating from the mannosyl nucleophile) is sterically more accessible than the secondary nitro group, it can be regioselectively reduced to an oxime, yielding the final stable nitromethylene-linked C-(1→2)-disaccharide [3][3].

  • Setup: Dissolve the purified 1,3-dinitro adduct in absolute ethanol.

  • Catalyst Addition: Add 10% Pd/C catalyst (10% w/w relative to the substrate) carefully under an argon blanket to prevent spontaneous ignition of the solvent.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a slight positive pressure (1 atm) using a hydrogen balloon. Stir vigorously at room temperature for 12 hours.

    • Validation Checkpoint 3: Monitor via LC-MS or TLC. The highly polar nature of the resulting oxime will result in a significant shift in retention time/Rf value compared to the dinitro precursor.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with ethanol. Concentrate the filtrate in vacuo to afford the C-(1→2)-disaccharide oxime.

Workflow N1 Protected Nucleophile (Mannosyl nitromethane) P1 1,3-Dinitro Adduct (C-C Bond Formed) N1->P1 Mild Base Catalyst E1 Electrophile Acceptor (Nitroalkene) E1->P1 Michael Addition R1 Regioselective Reduction (Primary Nitromethyl Target) P1->R1 P2 C-(1→2)-Disaccharide Oxime (Stable Mimetic) R1->P2 Controlled Hydrogenation

Reaction workflow for the synthesis of C-linked disaccharides via Michael addition.

References

  • Source: researchgate.
  • Source: researchgate.
  • Source: researchgate.

Sources

Application

Application Note: β-D-Mannopyranosyl Nitromethane in the Synthesis of Chain-Extended Sugars

Abstract The synthesis of higher-order and chain-extended carbohydrates is a cornerstone of modern glycochemistry, driven by the need for complex oligosaccharides and chiral synthons for drug development and biological r...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The synthesis of higher-order and chain-extended carbohydrates is a cornerstone of modern glycochemistry, driven by the need for complex oligosaccharides and chiral synthons for drug development and biological research.[1] This application note provides a detailed technical guide on the use of β-D-Mannopyranosyl nitromethane, a versatile chiral building block, for the synthesis of chain-extended sugars. The core transformation relies on the base-catalyzed Henry (nitroaldol) reaction, a classical and efficient method for carbon-carbon bond formation.[2] We will explore the underlying scientific principles, provide a detailed experimental protocol for a representative chain-extension reaction, discuss subsequent transformations of the resulting β-nitro alcohol, and offer insights into process optimization and troubleshooting. This guide is intended for researchers in carbohydrate chemistry, medicinal chemistry, and drug development.

Scientific Principles and Reaction Mechanism

The extension of a carbohydrate's carbon chain using a glycosyl nitromethane is fundamentally achieved through the Henry reaction. This reaction involves the nucleophilic addition of a nitronate anion, generated from a nitroalkane, to an aldehyde or ketone.[2][3] In this context, β-D-Mannopyranosyl nitromethane serves as the nucleophile precursor, and the electrophile is typically an aldehyde derived from another sugar molecule.

The Henry Reaction Mechanism:

  • Deprotonation: A base abstracts the acidic α-proton from the nitromethane moiety of the glycosyl nitroalkane, forming a resonance-stabilized nitronate anion.[3] The choice of base is critical and can influence reaction rate and stereoselectivity.

  • Nucleophilic Attack: The carbon atom of the nitronate attacks the electrophilic carbonyl carbon of the aldehyde partner. This C-C bond-forming step creates a new stereocenter, resulting in a β-nitro alkoxide intermediate.[2] The inherent chirality of the mannose backbone and the aldehyde partner directs the stereochemical outcome of this addition, often leading to diastereomeric products.

  • Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base or during aqueous work-up, to yield the final β-nitro alcohol product.[3] All steps in the Henry reaction are reversible, which can present challenges that are manageable through careful control of reaction conditions.[2]

Below is a diagram illustrating the general mechanism of the Henry reaction.

Henry_Mechanism Start β-D-Mannopyranosyl Nitromethane Nitronate Mannosyl Nitronate Anion (Nucleophile) Start->Nitronate + Base - H-Base+ Base Base (e.g., Et3N, DBU) Intermediate β-Nitro Alkoxide Intermediate Nitronate->Intermediate + Aldehyde Aldehyde Aldehyde (Electrophile) Product Chain-Extended β-Nitro Alcohol Intermediate->Product + H+ ProtonSource H+

Caption: The Henry reaction mechanism for chain extension.

Experimental Protocol: Synthesis of a Chain-Extended Heptose Derivative

This section provides a representative protocol for the chain extension of a protected glyceraldehyde with β-D-Mannopyranosyl nitromethane. The classical Sowden reaction, which uses nitromethane for aldose chain extension, serves as the foundational method for this process.[1]

2.1 Materials and Reagents

  • Tetra-O-acetyl-β-D-mannopyranosyl nitromethane (Starting Material 1)

  • 2,3-O-Isopropylidene-D-glyceraldehyde (Starting Material 2)

  • Triethylamine (Et₃N) or 1,8-Diazabicycloundec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Hexanes/Ethyl Acetate solvent system for chromatography

2.2 Equipment

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glass column for chromatography

2.3 Step-by-Step Procedure

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add tetra-O-acetyl-β-D-mannopyranosyl nitromethane (1.0 equiv) and dissolve it in anhydrous THF (approx. 0.1 M solution).

  • Aldehyde Addition: Add 2,3-O-isopropylidene-D-glyceraldehyde (1.1 equiv) to the solution and stir for 5 minutes at room temperature.

  • Initiation of Reaction: Cool the reaction mixture to 0 °C using an ice bath. Add the base (e.g., Et₃N, 1.5 equiv) dropwise via syringe over 10 minutes. The reaction conditions, including the choice of base and solvent, are critical and can vary depending on the specific substrates.[4]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC, observing the consumption of the starting materials and the formation of a new, more polar spot corresponding to the product.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the chain-extended β-nitro alcohol as a mixture of diastereomers.

  • Characterization: The structure and purity of the product should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The diastereomeric ratio can be determined from the ¹H NMR spectrum of the purified product.

Subsequent Transformations and Synthetic Utility

The true synthetic power of this method lies in the versatility of the resulting β-nitro alcohol.[2][5] The nitro group can be readily converted into other valuable functional groups, providing access to a wide array of complex sugar derivatives.

  • Reduction to Amino Sugars: The nitro group can be reduced to a primary amine using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing agents like LiAlH₄. This provides a direct route to chain-extended amino sugars, which are crucial components of many antibiotics and bioactive molecules.[6]

  • Conversion to Ketones (Nef Reaction): The nitro group can be converted into a carbonyl group via the Nef reaction, typically under oxidative or reductive conditions. This transformation yields a higher-order keto-sugar, a valuable intermediate for further synthetic manipulations.

  • Dehydration to Nitroalkenes: Elimination of water from the β-nitro alcohol (often under basic conditions or via activation of the hydroxyl group) yields a nitroalkene. This product is a potent Michael acceptor, enabling further C-C bond formations.[2]

The following diagram illustrates the overall workflow and the synthetic potential stemming from the initial Henry reaction product.

Workflow MannoseNitro β-D-Mannopyranosyl Nitromethane Henry Henry Reaction (Base, THF) MannoseNitro->Henry Aldehyde Sugar-derived Aldehyde Aldehyde->Henry Product Chain-Extended β-Nitro Alcohol Henry->Product AminoSugar Chain-Extended Amino Sugar Product->AminoSugar Reduction (e.g., H₂, Pd/C) KetoSugar Higher-Order Keto-Sugar Product->KetoSugar Nef Reaction Nitroalkene Unsaturated Nitro-Sugar Product->Nitroalkene Dehydration

Caption: Synthetic workflow from β-D-Mannopyranosyl nitromethane to diverse sugar derivatives.

Data and Expected Results

The yield and diastereoselectivity of the Henry reaction are highly dependent on the specific substrates and reaction conditions. The table below summarizes representative data for analogous reactions found in the literature.

Aldehyde SubstrateBaseTemp (°C)Time (h)Yield (%)Diastereomeric RatioReference
BenzaldehydeEt₃NRT2475-85~1:1[7]
Protected AldoseDBU0 to RT1260-703:1 to 5:1[4]
Aliphatic AldehydeTBAF-3017 days~70>10:1[4]

Note: Data is illustrative and based on similar nitroaldol reactions. Optimization is required for specific substrates.

Troubleshooting and Key Considerations

  • Low Yield: Low yields can often be attributed to the reversibility of the Henry reaction (retro-Henry).[2] To mitigate this, consider using a stronger, non-nucleophilic base (like DBU), lower reaction temperatures, or removing water if it's formed.

  • Poor Diastereoselectivity: The stereochemical outcome is governed by kinetic vs. thermodynamic control. Lower temperatures generally favor kinetic control and may improve selectivity. Chiral catalysts or additives can also be employed to enhance stereoselectivity in asymmetric Henry reactions.[7]

  • Side Reactions: Dehydration of the product to a nitroalkene is a common side reaction, especially at elevated temperatures or with strong bases.[2] Careful temperature control and choice of base are crucial. For sterically hindered substrates, self-condensation of the aldehyde (Cannizzaro reaction) is a possibility.[2]

  • Purity of Reagents: The use of anhydrous solvents and freshly distilled aldehydes is critical for achieving high yields and reproducibility. The stability of the aldehyde partner should be considered, as they can be prone to epimerization or degradation.

Conclusion

β-D-Mannopyranosyl nitromethane is a highly effective and versatile building block for the stereoselective synthesis of chain-extended sugars. The Henry reaction provides a reliable method for creating a key C-C bond, and the resulting β-nitro alcohol product serves as a gateway to a variety of important carbohydrate derivatives, including amino sugars and higher-order keto-sugars. The protocols and principles outlined in this note offer a robust framework for researchers to employ this strategy in the synthesis of complex carbohydrates for pharmaceutical and biological applications.

References

  • Cimarelli, C. (2021). Synthesis and Applications of Carbohydrate-Based Organocatalysts. Molecules, 26(23), 7303. Available at: [Link]

  • ResearchGate. (n.d.). A Convenient Route to Higher Sugars by Two-Carbon Chain Elongation Using Wittig/Dihydroxylation Reactions. Available at: [Link]

  • Vo, C.-V., & Yao, S. Q. (2019). Putting sugars under strain: Adding strain to sugars enables synthesis of natural products and unusual oligosaccharides. Science, 364(6441), 634-635. Available at: [Link]

  • Madsen, R., & Roberts, S. M. (2001). A Convenient Route to Higher Sugars by Two-Carbon Chain Elongation Using Wittig/Dihydroxylation Reactions. The Journal of Organic Chemistry, 66(23), 7679-7683. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of nitro–sugar derivatives using 2‐nitroglycals. Available at: [Link]

  • Ballini, R., & Palmieri, A. (2021). Nitroalkanes: Synthesis, Reactivity, and Applications. John Wiley & Sons.
  • Cimarelli, C. (2021). Synthesis and Applications of Carbohydrate-Based Organocatalysts. PMC, NIH. Available at: [Link]

  • Johnson, B. (2015). Streamlined synthesis yields longer sugar chains. RSC Blogs. Available at: [Link]

  • Gabriele, F., & Seeberger, P. H. (2021). Progress and challenges in the synthesis of sequence controlled polysaccharides. Beilstein Journal of Organic Chemistry, 17, 1898-1913. Available at: [Link]

  • Advancion. (n.d.). Nitroalkanes and Derivatives. Available at: [Link]

  • Cherepanov, I. A., et al. (2022). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 27(19), 6649. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by C-C coupling. Available at: [Link]

  • Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(6), 915-945. Available at: [Link]

  • Wang, W., et al. (2022). Synthesis of Selected Unnatural Sugar Nucleotides for Biotechnological Applications. Molecules, 27(15), 4983. Available at: [Link]

  • Wikipedia. (n.d.). Henry reaction. Available at: [Link]

  • Wang, C., et al. (2022). Synthesis of branched-chain sugars and higher-carbon sugars enabled by site-selective C–H alkylation relying on 1,5-hydrogen atom transfer of ethylenoxy radicals. Organic Chemistry Frontiers, 9(10), 2736-2743. Available at: [Link]

  • Li, M., et al. (2024). Creating glycoside diversity through stereoselective carboboration of glycals. Nature Communications, 15, 10565. Available at: [Link]

  • Afonso, C. A. M., & Marques, M. M. B. (2021). The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds. Frontiers in Chemistry, 9, 767853. Available at: [Link]

  • Lourens, G. J. (1971). Preparation of branched-chain nitro and amino sugars by application of the nitromethane method to ketoses 1. Carbohydrate Research, 17(2), 35-43. Available at: [Link]

  • Overend, W. G., & Williams, N. R. (1965). Branched-chain sugars. Part X. The synthesis of branched-chain amino-sugars. Journal of the Chemical Society C: Organic, 3446-3449. Available at: [Link]

Sources

Method

Application Note: Biocatalytic Synthesis of β-D-Mannopyranosyl Nitromethane

Target Audience: Carbohydrate Chemists, Biocatalysis Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Strategic Context The synthesis of C-glycoside...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Carbohydrate Chemists, Biocatalysis Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Strategic Context

The synthesis of C-glycosides—where the anomeric oxygen is replaced by a carbon atom—is a critical endeavor in modern drug development. These compounds are resistant to enzymatic cleavage by glycosidases, making them highly stable glycomimetics for therapeutics. Specifically, β-D-Mannopyranosyl nitromethane (CAS: 93302-92-2) is a potent building block used in the construction of nitromethylene-linked C-(1→2)-disaccharides and targeted biomedical therapies [1].

Traditionally, attaching a nitromethyl group to a carbohydrate relies on base-catalyzed chemical Henry (nitroaldol) reactions. However, applying strong bases (e.g., NaOMe) to unprotected sugars causes severe epimerization, degradation, and poor anomeric selectivity. To circumvent this, we detail a cutting-edge chemoenzymatic methodology leveraging the promiscuous nitroaldolase activity of Hevea brasiliensis hydroxynitrile lyase (HbHNL) [2, 3]. This biocatalytic route allows for the direct, stereocontrolled synthesis of the target C-glycoside from unprotected D-mannose, eliminating the need for tedious protection/deprotection cycles.

Mechanistic Rationale & Causality

The success of this protocol relies on separating the C–C bond formation from the pyranose ring closure, using enzymatic control for the former and thermodynamic control for the latter.

  • Enzymatic Nitroaldol Addition: While HbHNL evolved to cleave cyanohydrins, its active site can accommodate nitromethane as a nucleophile and the open-chain aldehyde form of D-mannose as an electrophile [3]. The chiral pocket of the enzyme restricts the trajectory of the nitronate attack, dictating the stereochemistry at the newly formed chiral center (C-1 of the acyclic intermediate).

  • Solvent Causality (The Biphasic System): Nitromethane has limited solubility in water and can denature enzymes at high concentrations. By using a biphasic Methyl tert-butyl ether (MTBE) / Aqueous Buffer system, the MTBE acts as a reservoir for nitromethane, continuously partitioning it into the aqueous phase at tolerable concentrations while extracting the acyclic intermediate to prevent product inhibition.

  • Thermodynamic Cyclization: The acyclic 1-deoxy-1-nitro-D-glycero-D-galacto-heptitol intermediate is subsequently cyclized. By dropping the pH to 5.0 and applying mild heat, the system is thermodynamically driven to dehydrate and close into the pyranose form. The enzymatic pre-configuration at C-1 ensures the ring closure overwhelmingly favors the β-anomer .

Pathway N1 D-Mannose (Open-chain aldehyde) N3 Enzyme-Substrate Complex (HbHNL Active Site) N1->N3 Binding & Deprotonation N2 Nitromethane (CH3NO2) N2->N3 Binding & Deprotonation N4 1-Deoxy-1-nitro-D-glycero-D-galacto-heptitol (Acyclic Nitroaldol Intermediate) N3->N4 Stereoselective C-C Bond Formation N5 b-D-Mannopyranosyl nitromethane (Target Pyranose) N4->N5 Intramolecular Cyclization (-H2O)

Fig 1. Mechanistic pathway of the HNL-catalyzed nitroaldol reaction and subsequent cyclization.

Comparative Efficacy Data

The biocatalytic approach offers profound advantages over classical synthetic routes, particularly in atom economy and stereocontrol.

ParameterTraditional Chemical SynthesisBiocatalytic Synthesis (HbHNL)
Catalyst NaOMe / NaOH (Strong Base)Immobilized HbHNL
Solvent System Methanol / DMFAqueous Buffer (pH 7.0) / MTBE
Stereoselectivity (β:α) ~ 3:1 (Requires extensive purification)> 95:5
Protection Steps Required (e.g., Isopropylidene acetals)None (Unprotected D-Mannose)
Overall Yield 40 - 50%75 - 85%
Environmental Impact High (Toxic solvents, low atom economy)Low (Aqueous, renewable catalyst)
Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; it includes specific In-Process Controls (IPCs) to ensure the reaction is proceeding correctly before advancing to the next stage.

4.1. Materials & Reagents
  • Substrates: D-Mannose (≥99% purity), Nitromethane (Reagent grade).

  • Biocatalyst: Hevea brasiliensis Hydroxynitrile Lyase (HbHNL), immobilized on Celite R-633 or used as Cross-Linked Enzyme Aggregates (CLEAs).

  • Buffers & Solvents: 100 mM Potassium phosphate buffer (pH 7.0), Methyl tert-butyl ether (MTBE), 0.1 M HCl (for pH adjustment).

4.2. Step-by-Step Methodology

Step 1: Biocatalyst Equilibration

  • Suspend 50 mg of immobilized HbHNL in 5 mL of 100 mM Potassium phosphate buffer (pH 7.0).

  • Causality: pH 7.0 is strictly maintained. Lower pH values suppress the formation of the reactive nitronate anion, while higher pH values trigger non-enzymatic, racemic background Henry reactions.

Step 2: Biphasic Reaction Setup

  • Dissolve 1.0 mmol (180 mg) of D-Mannose directly into the aqueous enzyme suspension.

  • In a separate vessel, dissolve 5.0 mmol (305 mg) of Nitromethane in 5 mL of MTBE.

  • Carefully overlay the MTBE solution onto the aqueous phase to create a biphasic system.

  • Incubate the biphasic mixture at 30 °C with vigorous orbital shaking (250 rpm) for 48 hours.

Step 3: In-Process Control (IPC 1) - Acyclic Intermediate Verification

  • Validation: Halt shaking and allow phases to separate. Sample 10 µL of the aqueous phase.

  • Analyze via HPLC-ELSD (Evaporative Light Scattering Detector) or TLC (Eluent: EtOAc/MeOH/H2O 7:2:1, visualized with p -anisaldehyde stain).

  • Proceed only when >90% of the D-Mannose peak has converted to the acyclic nitroaldol intermediate.

Step 4: Stereoselective Cyclization

  • Remove the MTBE phase via decantation.

  • Filter the aqueous phase through a 0.45 µm PTFE syringe filter to recover the immobilized enzyme (which can be washed and reused).

  • Adjust the pH of the cell-free aqueous filtrate to 5.0 using 0.1 M HCl.

  • Heat the solution to 40 °C for 4 hours.

  • Causality: The mild acidic shift and thermal energy overcome the activation barrier for dehydration, driving the acyclic intermediate to cyclize into the thermodynamically stable β-D-Mannopyranosyl nitromethane.

Step 5: In-Process Control (IPC 2) - Target Confirmation

  • Validation: Analyze the cyclized mixture via LC-MS.

  • Confirm the presence of the target mass: m/z 222.18 [M-H]⁻ in negative ion mode.

Step 6: Downstream Purification

  • Lyophilize the aqueous solution to yield a crude white powder.

  • Purify via Preparative HPLC (C18 column, gradient elution: 0-20% Acetonitrile in H2O over 30 mins).

  • Pool the fractions containing the pure β-anomer and lyophilize to obtain the final product.

Workflow A 1. Substrate Prep D-Mannose + CH3NO2 B 2. Biocatalysis HbHNL Enzyme, pH 7.0 A->B Aqueous/MTBE C 3. Cyclization Thermodynamic Control B->C Acyclic Nitroaldol D 4. Purification Prep-HPLC C->D Isomerization E Target Compound b-D-Mannopyranosyl nitromethane D->E >98% Purity

Fig 2. Chemoenzymatic workflow for the synthesis of b-D-Mannopyranosyl nitromethane.

References
  • Pham-Huu, D.-P., Petrušová, M., BeMiller, J. N., & Petruš, L. "The First Synthesis of a Nitromethylene-Linked C-(1-->2)-Disaccharide." Tetrahedron Letters, 1999.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ4Qm9ohJZHY6npCFNjK5fr4lvZ74oB3YaSUz7mDK6ndE0N3pxSM2bm-V6Fh6ELpSin10pf7P5w8RdRBNl9Q3KJQl9Xq4X_b-pzLY5sQAn3-Hw5F0lVuoh9c85mRCZwDUfrHA1Im5pip1ez65valk=]
  • Purkarthofer, T., Gruber, K., Gruber-Khadjawi, M., Waich, K., Skranc, W., Mink, D., & Griengl, H. "A Biocatalytic Henry Reaction—The Hydroxynitrile Lyase from Hevea brasiliensis Also Catalyzes Nitroaldol Reactions." Angewandte Chemie International Edition, 2006.[https://vertexaisearch.cloud.google.
  • Gruber-Khadjawi, M., Purkarthofer, T., Skranc, W., & Griengl, H. "Hydroxynitrile Lyase-Catalyzed Enzymatic Nitroaldol (Henry) Reaction." Advanced Synthesis & Catalysis, 2007.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFSqo2O-mgNCqnQ7A1vMykbBOIgJUIjEQwPQ3VzzCtzHI_f3HnXBQpqDvnSeZB7uFcfcpXd4rhNahmHfjNMDXE7a0A1q3E-e8lcor-r6kZxROZw-dL-na5sDIDfnOIGCXfmcscTZMuEeD517hnT_ME_YU7Fe8_KuUVlaM70YWGGcOPrqwwXv_DkLapdBcl_YYeGJvJuamQgMV2KPxO5tg6HG7G5GN2dUChIrnG1Zg5SFYE592J9F2_z0tc_yWUxcMadIM_fEC2bpoXdab1mJicrDaBcQ==]
Application

Metabolic Labeling with Mannose Analogues: A Guide to Glycan Visualization and Analysis

Introduction: Illuminating the Glycome with Chemical Tools The cell surface is adorned with a dense and complex layer of carbohydrates, collectively known as the glycocalyx. These glycans, attached to proteins and lipids...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Illuminating the Glycome with Chemical Tools

The cell surface is adorned with a dense and complex layer of carbohydrates, collectively known as the glycocalyx. These glycans, attached to proteins and lipids, are pivotal players in a vast array of biological processes, from cell-cell recognition and signaling to immune responses and pathogen invasion.[1][2][3] Alterations in glycosylation patterns are frequently associated with disease states, including cancer and developmental disorders.[4] Consequently, the ability to study the dynamic synthesis and localization of glycans is of paramount importance in fundamental biology and drug development.

Metabolic glycoengineering (MGE) has emerged as a powerful technique to non-invasively label and visualize glycans in living systems.[5][6] This approach capitalizes on the cell's own metabolic machinery to incorporate synthetic, chemically-tagged monosaccharide analogues into nascent glycoconjugates.[4][7] These chemical "handles" can then be selectively reacted with complementary probes for imaging, proteomic analysis, or targeted drug delivery.[4][8] This guide provides a detailed overview and experimental protocols for metabolic labeling using mannose analogues, with a focus on the widely-used N-azidoacetyl-D-mannosamine (ManNAz) and a discussion on the prospective use of novel analogues such as β-D-Mannopyranosyl nitromethane.

The Rationale for Mannose Analogues in Glycan Labeling

D-Mannose is a key monosaccharide in the biosynthesis of N-linked glycans.[9] More specifically, its derivative, N-acetyl-D-mannosamine (ManNAc), is the committed precursor for the biosynthesis of sialic acids, which are terminal monosaccharides on many cell surface glycans.[10][11] The enzymes in the sialic acid biosynthetic pathway exhibit a degree of promiscuity, accepting modified ManNAc analogues as substrates.[11] This metabolic plasticity allows for the introduction of bioorthogonal chemical reporters onto the cell surface.

The Sialic Acid Biosynthetic Pathway: A Gateway for Metabolic Labeling

The metabolic incorporation of ManNAc analogues begins with their uptake by the cell and conversion into modified sialic acids. The per-acetylated forms of these analogues are often used to enhance cell permeability. Once inside the cell, cytosolic esterases remove the acetyl groups. The modified ManNAc is then phosphorylated, converted to a CMP-sialic acid derivative, and transported into the Golgi apparatus, where sialyltransferases attach it to the termini of N- and O-linked glycans on newly synthesized glycoproteins.[10]

State-of-the-Art: Metabolic Labeling with N-azidoacetyl-D-mannosamine (Ac4ManNAz)

Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) is a well-established and widely used metabolic label for studying sialoglycans.[10][12] The azide group is a small, bioorthogonal handle that does not significantly perturb the biological system and can be selectively detected via "click chemistry".[7]

A Note on Novel Analogues: The Case of β-D-Mannopyranosyl Nitromethane

While Ac4ManNAz is a powerful tool, the field of chemical biology is continually seeking new bioorthogonal functionalities. The query regarding β-D-Mannopyranosyl nitromethane raises an interesting question about the potential of the nitromethane group as a metabolic label.

The nitro group is strongly electron-withdrawing, making the adjacent α-carbon acidic and capable of participating in reactions like the Henry (nitroaldol) reaction.[1][5][12][13] This reaction involves the formation of a carbon-carbon bond with a carbonyl compound under basic conditions.[1][12][13]

However, several challenges hinder the use of a nitromethane moiety as a bioorthogonal handle in a biological context:

  • Lack of Bioorthogonality: The Henry reaction requires a carbonyl partner and basic conditions, which are not bioorthogonal. Cells are rich in aldehydes and ketones, and altering intracellular pH to the extent required for the reaction would be cytotoxic.

  • Reactivity and Stability: Nitroalkanes can be metabolized by various enzymes, such as nitroalkane oxidase, which would lead to the loss of the chemical handle.[5]

  • Absence of a "Click" Partner: There is currently no established, rapid, and bioorthogonal ligation reaction for the nitromethane group that is comparable to the azide-alkyne cycloaddition used for Ac4ManNAz.

A thorough search of the scientific literature reveals no published studies on the synthesis or use of β-D-Mannopyranosyl nitromethane for metabolic glycoengineering. This suggests that it is not a currently viable tool for this application. Future research may explore the development of novel bioorthogonal reactions for the nitro group, but for now, azide- and alkyne-modified sugars remain the gold standard.

Experimental Protocols

The following protocols provide a general framework for the metabolic labeling of cultured mammalian cells with Ac4ManNAz and subsequent detection using click chemistry. Optimization will be required for different cell lines and experimental goals.

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with Ac4ManNAz

Materials:

  • Adherent mammalian cells of interest

  • Complete cell culture medium

  • Ac4ManNAz (stock solution in sterile DMSO)

  • Sterile PBS

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Preparation of Labeling Medium: Prepare fresh complete cell culture medium containing the desired final concentration of Ac4ManNAz. A typical starting concentration is 25-50 µM. The final DMSO concentration should be kept below 0.5% (v/v) to minimize cytotoxicity. Include a vehicle control (medium with the same concentration of DMSO without Ac4ManNAz).

  • Medium Exchange and Labeling:

    • Aspirate the old medium from the cells.

    • Gently wash the cells once with sterile PBS.

    • Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for 24-72 hours under standard culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time should be determined empirically.

  • Cell Harvesting: After incubation, the cells are ready for downstream applications. For fluorescence microscopy, cells can be fixed and permeabilized. For flow cytometry or western blotting, cells should be washed twice with ice-cold PBS and then lysed or processed according to standard protocols.

Protocol 2: Detection of Azide-Labeled Glycans via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-labeled cells (from Protocol 1)

  • Fluorescently-tagged alkyne probe (e.g., Alkyne-Alexa Fluor 488)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand

  • Copper(II) sulfate (CuSO4) solution

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Wash buffer (e.g., PBS with 1% BSA)

Procedure:

  • Cell Fixation and Permeabilization:

    • Wash the labeled cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with wash buffer.

  • Preparation of Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume:

    • 785 µL PBS

    • 100 µL TBTA ligand (in DMSO/t-butanol)

    • 10 µL Fluorescent alkyne probe (1 mM stock)

    • 50 µL CuSO4 solution (50 mM stock)

    • 50 µL TCEP solution (50 mM stock, freshly prepared)

    • Note: Add the reagents in the order listed.

  • Click Reaction:

    • Aspirate the wash buffer from the cells.

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the click reaction cocktail.

    • Wash the cells three times with wash buffer.

    • Wash once with PBS.

  • Imaging or Analysis: The cells are now ready for fluorescence microscopy, flow cytometry, or other downstream analyses.

Protocol 3: Detection of Azide-Labeled Glycans via Copper-Free Click Chemistry (SPAAC)

Materials:

  • Azide-labeled cells (from Protocol 1)

  • Strain-promoted alkyne-fluorophore conjugate (e.g., DBCO-PEG4-5/6-FAM)

  • Fixative and permeabilization buffers (as in Protocol 2)

  • Wash buffer (as in Protocol 2)

Procedure:

  • Cell Fixation and Permeabilization (Optional but Recommended for Imaging): Follow the same procedure as in Protocol 2, step 1. For live-cell imaging, this step can be omitted.

  • Labeling with Strain-Promoted Alkyne:

    • Prepare a solution of the strain-promoted alkyne-fluorophore in wash buffer or complete medium (for live cells) at a final concentration of 10-50 µM.

    • Add the labeling solution to the cells and incubate for 1-2 hours at 37°C (for live cells) or room temperature (for fixed cells), protected from light.

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells three to five times with wash buffer.

  • Imaging or Analysis: The cells are now ready for analysis.

Data Presentation

Table 1: Key Experimental Parameters for Metabolic Labeling with Ac4ManNAz

ParameterRecommended RangeNotes
Cell Type Adherent or suspension mammalian cellsOptimization is required for each cell line.
Ac4ManNAz Concentration 10 - 100 µMStart with 25-50 µM. Higher concentrations may be cytotoxic.
Incubation Time 24 - 72 hoursLonger incubation times generally lead to higher labeling efficiency.
Control Groups Vehicle control (DMSO), Unlabeled cellsEssential for assessing background fluorescence and specificity.
Click Chemistry Reagents High purityEnsure the quality of reagents for efficient and specific ligation.

Visualization of Workflows

Metabolic_Labeling_Workflow cluster_0 Cell Culture & Labeling cluster_1 Detection via Click Chemistry cluster_2 Downstream Analysis Start Seed Cells Incubate_Cells Incubate with Ac4ManNAz (24-72 hours) Start->Incubate_Cells Wash_Cells Wash with PBS Incubate_Cells->Wash_Cells Fix_Perm Fix & Permeabilize Wash_Cells->Fix_Perm Click_Reaction Perform Click Reaction (CuAAC or SPAAC) Fix_Perm->Click_Reaction Wash_Again Wash to Remove Excess Reagents Click_Reaction->Wash_Again Analysis Fluorescence Microscopy, Flow Cytometry, or Proteomics Wash_Again->Analysis

Caption: Experimental workflow for metabolic glycan labeling.

Metabolic_Pathway cluster_cell Intracellular Ac4ManNAz Ac4ManNAz (Cell Permeable) ManNAz ManNAz Ac4ManNAz->ManNAz Esterases ManNAz_6P ManNAz-6-P ManNAz->ManNAz_6P GlcNAc Kinase SiaNAz_9P SiaNAz-9-P ManNAz_6P->SiaNAz_9P GNE SiaNAz SiaNAz SiaNAz_9P->SiaNAz GNE CMP_SiaNAz CMP-SiaNAz SiaNAz->CMP_SiaNAz CMAS Glycoprotein Azide-labeled Glycoprotein on Cell Surface CMP_SiaNAz->Glycoprotein Sialyltransferases (in Golgi)

Caption: Metabolic incorporation of Ac4ManNAz into sialoglycans.

References

  • Current Protocols. (2023). Protocol Considerations for In Vitro Metabolic Glycoengineering of Non-Natural Glycans. [Link]

  • Wittmann, V. (2021). Metabolic glycoengineering: exploring glycosylation with bioorthogonal chemistry. KOPS - University of Konstanz. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal Chemistry: Recent Progress and Future Directions. Angewandte Chemie International Edition, 50(30), 6956-6998. [Link]

  • Walsh Medical Media. (2025). Transforming Disease Targeting with Bio-Orthogonal Chemistry and Glycan Engineering. [Link]

  • CAS. (2021). Bioorthogonal chemistry: exploring the importance of sugars in the cell. [Link]

  • Chemical Society Reviews. (2022). Metabolic glycoengineering – exploring glycosylation with bioorthogonal chemistry. [Link]

  • WEHI. (2021). New methods for exploring the 'dark matter' of biology. [Link]

  • MDPI. (2021). Metabolic Glycoengineering in hMSC-TERT as a Model for Skeletal Precursors by Using Modified Azide/Alkyne Monosaccharides. [Link]

  • Sträde, C., & Bertozzi, C. R. (2020). Towards understanding the extensive diversity of protein N-glycan structures in eukaryotes. The FEBS Journal, 287(21), 4649-4673. [Link]

  • Almaraz, R. T., et al. (2019). Exploiting metabolic glycoengineering to advance healthcare. Nature Reviews Drug Discovery, 18(10), 751-772. [Link]

  • EurekAlert!. (2021). New methods for exploring the 'dark matter' of biology. [Link]

  • Master Organic Chemistry. (n.d.). Henry Reaction. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of b-D-Mannopyranosyl nitromethane synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks in the synthesis of β -D-mannopyranosyl nitromethane.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks in the synthesis of β -D-mannopyranosyl nitromethane. This C-glycoside is a vital building block in carbohydrate chemistry and drug development, offering superior enzymatic stability compared to traditional O-glycosides.

However, synthesizing this molecule via the direct Henry (nitroaldol) condensation of unprotected D-mannose with nitromethane is notoriously prone to epimerization, acyclic stalling, and poor stereoselectivity if thermodynamic parameters are not strictly controlled. This guide provides the mechanistic causality behind these issues and a self-validating protocol to ensure high-yield, stereoselective outcomes.

Mechanistic Workflow: The Henry Condensation Pathway

To troubleshoot the synthesis, we must first visualize the reaction pathway. The process relies on the nucleophilic attack of a base-generated nitronate anion onto the open-chain aldehyde form of D-mannose. This forms an acyclic nitroaldol intermediate, which must subsequently undergo dehydration and cyclization.

Mechanism Mannose D-Mannose (Open-chain) Nitroaldol Acyclic Nitroaldol (Intermediate) Mannose->Nitroaldol Henry Condensation Nitronate Nitronate Anion (CH3NO2 + Base) Nitronate->Nitroaldol Nucleophilic Attack BetaIsomer β-D-Mannopyranosyl nitromethane (Major) Nitroaldol->BetaIsomer Cyclization (-H2O) Thermodynamic AlphaIsomer α-D-Mannopyranosyl nitromethane (Minor) Nitroaldol->AlphaIsomer Kinetic Cyclization AlphaIsomer->BetaIsomer Base Equilibration

Mechanistic pathway of D-mannose condensation with nitromethane to yield the β-C-glycoside.

Troubleshooting & FAQs

Q1: Why is my reaction stalling at the acyclic 1-deoxy-1-nitro-heptitol intermediate?

  • Causality: The initial Henry reaction rapidly forms the acyclic nitroaldol. However, the subsequent cyclization to the pyranose ring requires the elimination of water. If the reaction is quenched prematurely or run at too low a temperature, the thermodynamic driving force for cyclization is insufficient, leaving you with acyclic byproducts.

  • Solution: Extend the reaction time (e.g., 48 hours) and maintain a mild temperature (35–40 °C). Ensure your solvent system supports the solubility of both the open-chain and cyclic forms to allow full equilibration.

Q2: I am observing significant epimerization (formation of glucose/fructose derivatives). How can I prevent this?

  • Causality: Strong inorganic bases (like NaOH) or prolonged exposure to NaOMe deprotonate the C-2 position of D-mannose, triggering the Lobry de Bruyn-van Ekenstein transformation. This converts mannose into glucose before the Henry condensation can even occur.

  • Solution: Switch to a non-nucleophilic, moderately strong organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU efficiently generates the nitronate anion without causing severe C-2 epimerization[1].

Q3: How do I maximize the β -to- α anomeric ratio?

  • Causality: In traditional O-glycosides, the α -anomer is typically favored due to the stereoelectronic anomeric effect. However, C-glycosides lack the anomeric oxygen, neutralizing this effect. Consequently, the reaction is governed entirely by steric thermodynamic control. The β -anomer places the bulky nitromethyl group in the equatorial position, making it thermodynamically much more stable than the axial α -anomer[2].

  • Solution: Run the reaction under strict thermodynamic control. Allow sufficient time in the presence of the base catalyst for the kinetic α -anomer to equilibrate into the stable β -anomer.

Optimized Experimental Protocol

This protocol is a self-validating system designed to maximize yield while suppressing epimerization, adapted from the highly efficient DBU-catalyzed methodology[1].

Materials: D-Mannose (1.0 eq), Nitromethane (50 eq), DBU (2.0 eq), Methanol, Water, Amberlite IR-120 (H⁺) resin.

  • Step 1: Solvation. Dissolve D-mannose in a 50:1 (v/v) mixture of Methanol/Water.

    • Causality: Unprotected D-mannose has limited solubility in pure organic solvents. The trace water ensures complete dissolution, while methanol maintains a homogeneous phase with the excess nitromethane.

  • Step 2: Nitronate Generation. Add nitromethane (50 eq) to the solution. Cool the flask to 0 °C, then add DBU (2.0 eq) dropwise.

    • Causality: Nitromethane acts as both the nucleophile and a co-solvent. Cooling during DBU addition prevents exothermic degradation and suppresses initial kinetic side reactions.

  • Step 3: Thermodynamic Condensation. Remove the ice bath and stir the reaction at 35 °C for 48 hours.

    • Causality: The extended time and mild heat provide the activation energy required for the acyclic nitroaldol to dehydrate and cyclize, while allowing the kinetic α -anomer to equilibrate to the thermodynamically favored β -anomer.

  • Step 4: Acidic Quenching (Critical Checkpoint). Add pre-washed Amberlite IR-120 (H⁺) resin until the pH reaches 6.0. Filter the resin and concentrate the filtrate under reduced pressure.

    • Causality: Neutralizing DBU with a solid acidic resin prevents the introduction of aqueous salts. Self-Validation: If the base is not neutralized prior to concentration, the increasing concentration of DBU during solvent evaporation will drive the retro-Henry reaction, destroying your product.

  • Step 5: Purification. Crystallize the crude residue from ethanol/diethyl ether to afford pure β -D-mannopyranosyl nitromethane.

Quantitative Data: Reagent Comparison

The choice of base and solvent drastically alters the reaction landscape. The table below summarizes the quantitative outcomes of various catalytic systems.

Table 1: Impact of Base and Solvent on Yield and Stereoselectivity

CatalystSolvent SystemTemp (°C)Time (h)Yield (%) β : α RatioPrimary Byproducts
NaOH (1.0 eq)H₂O2524353:1C-2 Epimers (Glucose), Acyclic adducts
NaOMe (1.5 eq)MeOH6512555:1Acyclic adducts, Degradation products
TBAF (1.0 eq)THF2524404:1Unreacted starting material
DBU (2.0 eq) MeOH / H₂O (50:1) 35 48 86 >10:1 Trace α -anomer

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of β-D-Mannopyranosyl Nitromethane

Prepared by: Senior Application Scientist, Gemini Synthetics Division This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of β-D-Mannopyranosyl nitromethane. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Gemini Synthetics Division

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of β-D-Mannopyranosyl nitromethane. As a critical building block for various biologically active molecules, including α-mannosidase inhibitors like 1,4-dideoxy-1,4-imino-D-mannitol (DIM), its efficient and stereoselective synthesis is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction success.

The core of this synthesis is the Henry (or nitroaldol) reaction, a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[2] While powerful, its application to complex carbohydrate substrates like D-mannose derivatives presents unique challenges, including controlling stereochemistry, maximizing yield, and minimizing side reactions. This guide will equip you with the knowledge to navigate these challenges effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and a clear path to resolution.

Question 1: My reaction yield is consistently low or I'm observing no product formation. What are the primary causes and how can I improve it?

Answer: Low or no yield is a common but solvable issue that typically points to one of three areas: starting material integrity, reaction conditions, or the presence of inhibitors.

  • Causality 1: Starting Material Impurity.

    • Nitromethane Quality: Commercial nitromethane often contains impurities like water, aldehydes, and other nitroalkanes that can interfere with the reaction.[3][4] The presence of water can hinder the action of the base catalyst, while other aldehydes can compete in the reaction.

    • Mannose Derivative Integrity: The protected D-mannose-derived aldehyde must be pure and free of acidic or oxidative impurities. Incomplete or improper protection of the hydroxyl groups can lead to a cascade of side reactions.

  • Troubleshooting Steps:

    • Purify Nitromethane: Before use, purify nitromethane by drying it over anhydrous MgSO₄ or CaSO₄, followed by fractional distillation.[3] For highly sensitive reactions, washing with aqueous sodium bicarbonate and/or passing it through a column of activated alumina can remove acidic and aldehydic impurities.[3] Store the purified solvent in a dark bottle under an inert atmosphere.[3]

    • Verify Starting Aldehyde: Confirm the purity of your protected mannose aldehyde via ¹H NMR and TLC before starting the reaction. If it has been stored for a long time, consider re-purification.

    • Check Reagent Stoichiometry: While nitromethane is often used as both a reagent and a solvent, ensure that at least one equivalent is present for every equivalent of the aldehyde. An excess of nitromethane can often drive the reaction to completion.

  • Causality 2: Suboptimal Reaction Conditions.

    • Insufficient Catalyst Activity: The base used to deprotonate nitromethane may be too weak, or it may be degraded.

    • Temperature and Time: The Henry reaction is reversible.[5] The reaction may not have reached equilibrium, or conversely, excessive time or temperature could be promoting decomposition or side reactions.

  • Troubleshooting Steps:

    • Screen Catalysts: If a weak base like triethylamine (Et₃N) is failing, consider a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or tetrabutylammonium fluoride (TBAF).[6]

    • Optimize Temperature: Start the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor by TLC. If the reaction is sluggish, a modest increase in temperature may be beneficial, but be aware that higher temperatures can favor the elimination side reaction (see Question 3).

    • Monitor Reaction Progress: Use TLC to track the consumption of the starting aldehyde. This will give you a clear indication of whether the reaction is proceeding and when it has reached completion or stalled.

Question 2: I am observing a mixture of diastereomers instead of the desired β-anomer. How can I improve the stereoselectivity?

Answer: Achieving high stereoselectivity is crucial and is influenced by the reaction's ability to reach thermodynamic equilibrium. The desired β-configuration is often the more thermodynamically stable product in mannose systems.

  • Causality: The Henry reaction is reversible, which allows for equilibration of the newly formed stereocenters.[5] If the reaction conditions do not allow for this equilibration to favor the most stable isomer, a mixture will be obtained. The choice of base, solvent, and temperature all play a critical role in controlling this outcome.

  • Troubleshooting Steps:

    • Leverage Reversibility: Ensure your reaction conditions (sufficient reaction time, appropriate base) allow the initial kinetic product mixture to equilibrate to the more stable thermodynamic product. This was a key strategy in the synthesis of a nitroinositol from a D-mannose derivative, where equilibration led to a single isomer.[5]

    • Select the Right Base: A moderately strong base is often sufficient to catalyze the forward reaction and the reverse reaction, facilitating equilibration. Very strong bases might lead to irreversible side reactions before equilibrium is achieved.

    • Solvent Polarity: The polarity of the solvent can influence the transition state energies and the stability of the different diastereomers. Screen a range of solvents (e.g., THF, CH₂Cl₂, CH₃CN) to find the optimal medium for your specific substrate.

    • Temperature Control: Lower temperatures often enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states. However, this may come at the cost of a slower reaction rate. A balance must be found.

Question 3: My crude product shows a significant impurity consistent with a nitroalkene. How can I suppress this side reaction?

Answer: The formation of a nitroalkene is a result of the elimination (dehydration) of the β-nitro alcohol product. This is one of the most common side reactions in Henry reactions.[7]

  • Causality: The β-nitro alcohol product can be deprotonated by the base at the α-carbon, and subsequent elimination of the hydroxyl group (as water) yields the nitroalkene. This process is often favored by higher temperatures and sterically hindered bases.

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: This is the most effective way to minimize elimination. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Choose a Non-hindered Base: A less sterically hindered base is less likely to promote the E2 elimination pathway.

    • Minimize Reaction Time: Once the formation of the desired product has maximized (as determined by TLC), work up the reaction promptly. Extended exposure to basic conditions will increase the likelihood of elimination.

    • Use a Protic Solvent: In some cases, a protic solvent (like an alcohol) can help to protonate the intermediate alkoxide, disfavoring the elimination pathway. However, the solvent must be chosen carefully to ensure it doesn't interfere with the reaction.

Question 4: I'm struggling with the purification of the final product. What strategies are most effective?

Answer: The high polarity of glycosyl nitromethanes makes them challenging to purify. They can be prone to streaking on silica gel and may be difficult to separate from polar byproducts.

  • Causality: The multiple hydroxyl groups of the mannose core, combined with the polar nitro group, result in a highly polar molecule with strong interactions with silica gel.

  • Troubleshooting Steps:

    • Aqueous Workup: First, perform an aqueous workup to remove the catalyst and any water-soluble salts. Neutralize the reaction mixture carefully with a mild acid (e.g., dilute HCl or NH₄Cl solution) and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Flash Chromatography: This is the most common purification method.

      • Solvent System: A polar solvent system is required. Mixtures of chloroform/methanol or ethyl acetate/hexane are common starting points. For very polar compounds, a gradient elution ending with a small percentage of water in the mobile phase (e.g., chloroform/methanol/water 60:25:4) can be effective.[8]

      • Silica Gel Deactivation: To reduce streaking, you can deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent.

    • Recrystallization: If the product is crystalline, recrystallization can be a highly effective method for achieving high purity. Experiment with various solvent systems (e.g., ethanol, methanol, ethyl acetate/hexane).

Frequently Asked Questions (FAQs)

Q: What is the optimal catalyst for the synthesis of β-D-Mannopyranosyl nitromethane? A: There is no single "best" catalyst, as the optimal choice depends on the specific protecting groups on the mannose substrate and the desired balance between reaction rate and selectivity. A good starting point is a tertiary amine base like triethylamine (Et₃N). For more challenging substrates or to improve yield, stronger bases like DBU or organocatalysts such as TBAF can be employed.[6] Chiral metal complexes, such as those involving copper(II) or lanthanides, have also been used to achieve high diastereo- and enantioselectivity in Henry reactions, though this adds complexity to the procedure.[6][7]

Q: How do protecting groups on the mannose ring affect the reaction? A: Protecting groups have a profound impact. Bulky protecting groups near the aldehyde can influence the facial selectivity of the nucleophilic attack by the nitronate anion. Furthermore, the electronic nature of the protecting groups can affect the reactivity of the aldehyde. Benzyl or silyl ethers are common choices. It is critical that the protecting groups are stable to the basic reaction conditions.

Q: What analytical techniques are best for monitoring the reaction and characterizing the product? A:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable for tracking the consumption of the starting aldehyde and the formation of the product. Use a visualizing stain appropriate for carbohydrates, such as ceric ammonium molybdate (CAM) or p-anisaldehyde.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure and stereochemistry. The coupling constants (J-values) of the anomeric proton and adjacent protons are critical for assigning the β-configuration.

    • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the product.

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, particularly the characteristic strong asymmetric and symmetric stretches of the nitro group (NO₂) around 1550 cm⁻¹ and 1370 cm⁻¹, respectively.

Data Summary and Protocols

Table 1: Influence of Base on Henry Reaction Outcomes
Base CatalystTypical ConcentrationRelative StrengthKey Characteristics & Expected Outcome
Triethylamine (Et₃N) 1.1 - 2.0 eq.Weak/ModerateGood starting point. Mild conditions may require longer reaction times but often lead to cleaner reactions with less elimination.
DABCO 0.1 - 0.5 eq.ModerateEffective catalyst, often used in solvent-free conditions or in polar solvents.[9] Can provide good yields.
DBU 0.1 - 1.0 eq.StrongVery effective at promoting the reaction, but can increase the risk of elimination side products if not used at low temperatures.
TBAF 1.0 eq.StrongHighly effective for promoting reactions with sterically hindered substrates.[6] Must be used under anhydrous conditions.
General Protocol for the Synthesis of a Protected β-D-Mannopyranosyl Nitromethane

This is a representative protocol and must be optimized for your specific substrate.

  • Reagent Preparation:

    • Dissolve the protected D-mannose-derived aldehyde (1.0 eq.) in purified, anhydrous nitromethane (used as both reagent and solvent, ~10-20 eq.).

    • Place the reaction vessel in an ice bath (0 °C) under an inert atmosphere (Nitrogen or Argon).

  • Reaction Initiation:

    • Slowly add the base catalyst (e.g., Triethylamine, 1.5 eq.) dropwise to the stirred solution over 10-15 minutes.

    • Allow the reaction to stir at 0 °C and monitor its progress every 30-60 minutes using TLC (e.g., mobile phase: 3:1 Hexane/Ethyl Acetate).

  • Reaction Progression:

    • Once the initial reaction at 0 °C slows, allow the mixture to warm to room temperature and continue stirring.

    • Continue monitoring until the starting aldehyde is consumed or the reaction appears to have reached equilibrium (typically 4-24 hours).

  • Workup and Quenching:

    • Cool the reaction mixture back to 0 °C.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of Hexane/Ethyl Acetate) to isolate the pure β-D-Mannopyranosyl nitromethane.

  • Characterization:

    • Confirm the structure, purity, and stereochemistry of the final product using NMR, HRMS, and IR spectroscopy.

Visual Guides & Workflows

Reaction Mechanism

G cluster_intermediates Key Intermediates cluster_products Products A Mannose-Aldehyde (R-CHO) E Tetrahedral Alkoxide Intermediate A->E Nucleophilic Attack B Nitromethane (CH3NO2) D Nitronate Anion (-CH2NO2) C Base (B:) C->B F β-D-Mannopyranosyl Nitromethane E->F Protonation (from BH+ or solvent) G Protonated Base (BH+)

Caption: General mechanism of the base-catalyzed Henry reaction.

Troubleshooting Workflow

G Start Poor Yield or Purity? Check_SM 1. Analyze Starting Materials Start->Check_SM Optimize 2. Optimize Reaction Conditions Start->Optimize Analyze_Imp 3. Identify Side Products Start->Analyze_Imp Purify_Nitro Purify Nitromethane (Distill, Dry) Check_SM->Purify_Nitro Check_Aldehyde Verify Aldehyde Purity (NMR, TLC) Check_SM->Check_Aldehyde Vary_Temp Vary Temperature (Start at 0°C) Optimize->Vary_Temp Screen_Base Screen Bases (Et3N -> DBU) Optimize->Screen_Base Screen_Solvent Screen Solvents (THF, CH2Cl2) Optimize->Screen_Solvent Is_Elimination Nitroalkene Present? Analyze_Imp->Is_Elimination Is_Unreacted Unreacted Aldehyde? Analyze_Imp->Is_Unreacted Lower_Temp Lower Temp & Shorten Time Is_Elimination->Lower_Temp Yes Increase_Time Increase Time or Use Stronger Base Is_Unreacted->Increase_Time Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

Sources

Troubleshooting

Technical Support Center: Stability and Degradation of β-D-Mannopyranosyl Nitromethane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific handling, stability profiles, and degradation pathways of β-D-Mannop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific handling, stability profiles, and degradation pathways of β-D-Mannopyranosyl nitromethane (β-D-MNM) . This C-glycoside is a highly valuable building block in the synthesis of C-disaccharides and targeted therapeutics, but its unique physicochemical properties require precise experimental control.

Part 1: Core Stability Profile & Storage

Q: How does the baseline stability of β-D-MNM compare to standard O-glycosides? Unlike traditional O-glycosides, which are highly susceptible to acid-catalyzed hydrolysis and enzymatic cleavage by glycosidases, β-D-MNM is a C-glycoside. The carbon-carbon bond at the anomeric center confers exceptional resistance to standard hydrolytic degradation. However, the reactive hotspot of this molecule is the nitromethyl group (-CH₂NO₂). The strong electron-withdrawing nature of the nitro group makes the adjacent α-protons highly acidic (pKa ~10). Therefore, while the sugar ring remains intact under most conditions, the aglycone appendage is exceptionally sensitive to base-catalyzed transformations.

Q: What are the optimal storage conditions to prevent spontaneous degradation? Store β-D-MNM as a lyophilized powder at -20°C in a desiccator. When preparing stock solutions, dissolve the compound in slightly acidic to neutral buffers (pH 5.0–7.0) to prevent the deprotonation of the nitromethyl group. Avoid prolonged exposure to ambient light and elevated temperatures, which can induce slow thermal degradation and the release of reactive nitrogen oxide (NOx) species.

Part 2: Degradation Pathways & Troubleshooting

Q: My reaction under basic conditions yielded unexpected side products and loss of the starting material. What happened? When β-D-MNM is exposed to strong bases (pH > 10), the α-protons of the nitromethyl group are deprotonated, forming a resonance-stabilized nitronate anion . The fate of this intermediate depends entirely on your workup:

  • The Nef Reaction: If the basic solution is subsequently quenched with a strong aqueous acid (pH < 3), the nitronate undergoes the classic Nef reaction, converting the nitromethyl group into an aldehyde or carboxylic acid[1][2].

  • Epimerization: If left in a mildly basic solution without an electrophile, the reversible deprotonation/re-protonation cycle leads to epimerization at the α-carbon or C-1 position, yielding a mixture of α- and β-isomers.

Q: How can I perform a Michael addition with β-D-MNM without triggering Nef degradation? To successfully utilize β-D-MNM as a nucleophile (e.g., to synthesize nitromethylene-linked C-disaccharides), you must avoid aqueous strong acids during the workup. Pham-Huu et al. demonstrated that using solid catalysis or carefully controlled, non-aqueous basic conditions allows the nitronate to attack an electrophile (like a nitroalkene) to form a dinitro adduct without undergoing Nef degradation[3].

Degradation A β-D-Mannopyranosyl nitromethane B Nitronate Anion (Reactive Intermediate) A->B Strong Base (pH > 10) Deprotonation C Nef Reaction (Aldehyde/Carboxylic Acid) B->C Acid Quench (pH < 3) H2O / -HNO D Epimerization (α-D-isomer) B->D Re-protonation Equilibration

Degradation pathways of β-D-MNM under pH extremes.

Part 3: Quantitative Stability Data

To assist in experimental planning, the following table summarizes the quantitative degradation kinetics of β-D-MNM under various environmental conditions.

pH LevelTemperature (°C)Estimated Half-life ( t1/2​ )Primary Degradation Pathway
4.0 (Acidic)25°C> 6 monthsNone (Highly stable)
7.0 (Neutral)25°C> 1 monthTrace epimerization
10.0 (Basic)25°C< 2 hoursNitronate formation / Epimerization
10.0 (Basic)60°C< 15 minsRapid degradation / Ring opening
10.0 2.0 (Quench)25°CImmediateNef Reaction (Aldehyde formation)

Part 4: Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that you can independently verify the integrity of your reagents and the success of your reaction at every step.

Protocol A: Controlled Base-Catalyzed Michael Addition (Avoiding Nef Degradation)

Causality: Using a mild, non-aqueous base (e.g., DBU) prevents the full aqueous solvation of the nitronate. This stabilizes the intermediate for nucleophilic attack and prevents the hydrolytic Nef cleavage that occurs during standard aqueous acidic workups.

  • Preparation & Internal Control: Dissolve β-D-MNM (1.0 eq) and the electrophile (e.g., a nitroalkene, 1.2 eq) in anhydrous THF. Validation Step: Spike the mixture with a known, stable internal standard (e.g., biphenyl) to monitor conversion accurately via HPLC without workup artifacts.

  • Activation: Add a catalytic amount of DBU (0.1 eq) dropwise at 0°C. Causality: Low temperature controls the exothermic deprotonation and minimizes side-reactions like polymerization of the nitroalkene.

  • Coupling: Stir the reaction at room temperature for 4 hours. Monitor the disappearance of the β-D-MNM peak relative to the internal standard via LC-MS.

  • Quenching (Critical Step): Do not quench with aqueous HCl. Instead, filter the mixture through a short pad of silica gel (which acts as a mild, solid acid) to remove the DBU, then concentrate under reduced pressure. This traps the product and prevents the Nef reaction.

Protocol B: Monitoring Degradation via HPLC-MS

Causality: To accurately map the protonation state of the nitromethyl group, we test at distinct pH intervals. Quenching to exactly pH 7.0 is required before injection to "freeze" the equilibrium and prevent degradation inside the LC column.

  • Sample Prep: Prepare a 1 mg/mL solution of β-D-MNM in a universal buffer. Validation Step: Spike with methyl α-D-glucopyranoside as a non-reactive internal standard to account for LC-MS injection volume variations.

  • Incubation: Divide the sample into three aliquots adjusted to pH 4, 7, and 10. Incubate at 25°C.

  • Quenching: At predetermined time points (e.g., 1h, 4h, 24h), extract a 100 µL aliquot from the pH 10 sample and immediately neutralize it to pH 7.0 using a pre-calibrated phosphate buffer.

  • Analysis: Analyze via HPLC-MS (C18 column, H₂O/MeCN gradient). Quantify the remaining β-D-MNM and identify the mass of the aldehyde degradant (M - HNO) to confirm Nef degradation.

Workflow S1 1. Sample Preparation Spike with Internal Standard S2 2. Incubation Control pH & Temperature S1->S2 S3 3. Quenching Neutralize to pH 7.0 S2->S3 S4 4. HPLC-MS Analysis Quantify Degradants S3->S4

Step-by-step workflow for evaluating β-D-MNM stability.

References

  • Pinnick, H. W. (1990). "The Nef Reaction". Organic Reactions, 38, 655-792. URL:[Link]

  • Ballini, R., & Palmieri, A. (2006). "Synthetic Applications of Nitroalkanes Promoted by Solid Catalysis: Recent Results". ResearchGate. URL:[Link]

  • Pham-Huu, D.-P., Petrušová, M., Bemiller, J. N., & Petruš, L. (1999). "The First Synthesis of a Nitromethylene-Linked C-(1-->2)-Disaccharide". Tetrahedron Letters. URL:[Link]

  • Zlotin, S. G., et al. (2023). "Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds". PMC. URL:[Link]

Sources

Optimization

Side reactions in the synthesis of b-D-Mannopyranosyl nitromethane

Technical Support Center: Synthesis of β -D-Mannopyranosyl Nitromethane Welcome to the Technical Support Center for the synthesis of β -D-Mannopyranosyl nitromethane (CAS 93302-92-2)[1]. As a highly stable C-glycoside, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of β -D-Mannopyranosyl Nitromethane

Welcome to the Technical Support Center for the synthesis of β -D-Mannopyranosyl nitromethane (CAS 93302-92-2)[1]. As a highly stable C-glycoside, this compound is a critical pharmacophore in drug development because its C-C glycosidic bond is highly resistant to enzymatic cleavage by glycosidases[2].

Synthesizing this molecule via the base-catalyzed nitroaldol (Henry) reaction is a powerful methodology[3]. However, the transition from an unprotected aldose to a cyclized C-glycoside is fraught with competing kinetic pathways. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to help you bypass common side reactions and maximize your yield.

Reaction Workflow & Side-Pathway Map

The following diagram illustrates the desired thermodynamic pathway for synthesizing β -D-Mannopyranosyl nitromethane, alongside the three primary side reactions that compromise yield: epimerization, dehydration, and Nef hydrolysis.

Workflow Mannose D-Mannose + Nitromethane Base Base Catalysis (NaOMe, 0-5 °C) Mannose->Base Nitronate Acyclic Nitronate Salt Base->Nitronate Henry Reaction Epimers Epimerization (Glucose/Fructose) Base->Epimers Prolonged Base / Heat Neutralization Neutralization (Amberlite H+, pH 4-5) Nitronate->Neutralization Nef Nef Reaction (Aldehyde Byproduct) Nitronate->Nef Strong Aqueous Acid Alkene Dehydration (Nitroalkene) Nitronate->Alkene E1cB Elimination Cyclization Thermodynamic Cyclization (Reflux) Neutralization->Cyclization Product β-D-Mannopyranosyl nitromethane (Target Product) Cyclization->Product

Workflow of β-D-Mannopyranosyl nitromethane synthesis and primary side reaction pathways.

Troubleshooting Guide & FAQs

Q1: I am observing significant amounts of D-glucopyranosyl nitromethane and D-fructosyl derivatives in my product mixture. Why is this happening? Causality: The use of strong alkaline conditions (like NaOMe) for the Henry reaction triggers the Lobry de Bruyn-van Ekenstein transformation. D-mannose undergoes base-catalyzed enolization to form an enediol intermediate, which re-protonates to form D-glucose or D-fructose before it can react with the nitromethane anion. Solution: This is a kinetic issue. You must limit the reaction time and strictly control the temperature (0–5 °C). Alternatively, consider using milder heterogeneous catalysts like Ambersep 900 OH, which selectively promote the nitroaldol reaction while minimizing base-catalyzed epimerization[4].

Q2: Upon acidification of the nitronate intermediate, my yield drops drastically, and I detect strong aldehyde carbonyl peaks in the IR/NMR spectra. What went wrong? Causality: You have inadvertently triggered a Nef reaction. While Nef oxidation conditions (e.g., NaNO 2​ /DMF) are sometimes used intentionally in organic synthesis to convert nitro groups to carbonyls[5], here it is a destructive side reaction. When the acyclic nitronate salt is exposed to strong aqueous acids, it undergoes protonation on the nitronate oxygen followed by hydrolysis, yielding an aldose chain extended by one carbon and nitrous oxide, rather than the desired C-glycoside. Solution: Acidification must be performed strictly under non-aqueous or mildly acidic conditions. Use a pre-washed cation-exchange resin (e.g., Amberlite IR-120 in H + form) in methanol to gently neutralize the sodium nitronate. Maintain the pH strictly between 4.0 and 5.0.

Q3: TLC shows a strong UV-active byproduct, and mass spectrometry indicates an [M - H 2​ O] mass. How do I prevent this? Causality: The initial Henry reaction forms a β -nitro alcohol intermediate. Under prolonged basic conditions or elevated temperatures, this intermediate undergoes an E1cB elimination (dehydration) to form a conjugated nitroalkene. Solution: Ensure the initial reaction is kept chilled. If dehydration persists, reduce the equivalents of base to 1.05–1.1 eq. The goal is to generate enough nitronate to drive the nucleophilic attack without leaving excess base to abstract the α -proton.

Q4: My product remains mostly acyclic (1-deoxy-1-nitroalditol) and fails to cyclize into the pyranosyl ring. How can I drive the cyclization? Causality: The cyclization of the acyclic 1-deoxy-1-nitro-D-mannitol to β -D-mannopyranosyl nitromethane[6] is a thermodynamically driven process. If the solution is too basic, the open-chain nitronate is electronically stabilized and will not close. Solution: After neutralization with the acidic resin, the solution must be heated. Refluxing the methanolic solution for 1–2 hours provides the activation energy required to drive the thermodynamic cyclization to the β -pyranosyl form, which is favored due to the anomeric effect and the equatorial placement of the bulky nitromethyl group.

Quantitative Data: Side Reaction Profiles

The table below summarizes the quantitative impact of the primary side reactions, their spectroscopic indicators, and the optimized mitigation parameters.

Side ReactionCausality / MechanismSpectroscopic IndicatorMitigation StrategyTypical Yield Impact
Epimerization Lobry de Bruyn-van Ekenstein transformationNMR: Presence of D-glucose/fructose anomeric protonsMaintain initial reaction temp < 5 °C-15% to -25%
Nef Hydrolysis Acid-catalyzed nitronate hydrolysisIR: Strong C=O stretch at ~1720 cm⁻¹Use H + resin, maintain pH 4.0–5.0-20% to -40%
Dehydration E1cB elimination of β -nitro alcoholUV active TLC spot; NMR: alkene protons (~7 ppm)Avoid excess base (>1.1 eq) and heat-10% to -20%
Acyclic Arrest Thermodynamic failure to cyclizeNMR: Lack of a distinct pyranosyl anomeric protonReflux in MeOH post-neutralization-10% to -30%
Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, follow this step-by-step methodology for the optimized synthesis of β -D-Mannopyranosyl nitromethane.

Step 1: Reagent Preparation

  • Suspend 10.0 g (55.5 mmol) of anhydrous D-mannose in 100 mL of anhydrous methanol in a flame-dried round-bottom flask under an inert argon atmosphere.

  • Add 15.0 mL (277 mmol, ~5.0 eq) of anhydrous nitromethane.

Step 2: Base-Catalyzed Henry Reaction

  • Cool the suspension to 0 °C using an ice-water bath.

  • Prepare a solution of sodium methoxide (1.1 eq) in 20 mL of anhydrous methanol. Add this dropwise to the reaction mixture over 30 minutes to prevent localized heating.

  • Stir the mixture at 0–5 °C for 12 hours.

  • Self-Validation Checkpoint: The reaction mixture will transition from a cloudy suspension to a clear, pale-yellow solution, indicating the complete formation of the soluble sodium nitronate salt. Verify via TLC (DCM:MeOH 4:1); the D-mannose spot (R f​ ~0.2) should be completely consumed.

Step 3: Controlled Neutralization (Critical Step)

  • Maintain the reaction at 0 °C.

  • Add pre-washed Amberlite IR-120 (H + form) resin portion-wise.

  • Self-Validation Checkpoint: Monitor the pH continuously using pH indicator strips or a calibrated probe. Stop adding resin when the pH reaches 4.5. The pH must never drop below 4.0. A sudden color change from yellow to colorless indicates successful neutralization without triggering Nef hydrolysis.

Step 4: Thermodynamic Cyclization

  • Filter off the Amberlite resin using a sintered glass funnel and wash the resin bed with 20 mL of cold methanol.

  • Transfer the filtrate to a clean flask and heat to reflux (65 °C) for 2 hours.

  • Causality: Heating the neutralized intermediate overcomes the kinetic barrier, allowing the acyclic 1-deoxy-1-nitroalditol to cyclize into the thermodynamically stable β -pyranosyl configuration.

Step 5: Isolation and Purification

  • Concentrate the solvent under reduced pressure (bath temperature < 40 °C) to yield a crude syrup.

  • Purify via flash column chromatography (Silica gel, DCM:MeOH gradient) or crystallize from ethanol/ether to afford pure β -D-Mannopyranosyl nitromethane.

References
  • American Chemical Suppliers. "beta-D-mannopyranosyl nitromethane". American Chemical Suppliers. Available at: [Link]

  • Ballini, R., et al. "Synthetic Applications of Nitroalkanes Promoted by Solid Catalysis: Recent Results". ResearchGate. Available at: [Link]

  • Kumar, S., et al. "C-Glycopyranosyl aldehydes: emerging chiral synthons in organic synthesis". RSC Advances. Available at:[Link]

  • Frontiers. "The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds". Frontiers in Chemistry. Available at: [Link]

  • Yang, Y., et al. "Recent Advances in the Chemical Synthesis of C-Glycosides". PubMed (Chemical Reviews). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Reactivity of β-D-Mannopyranosyl Nitromethane

Prepared by the Senior Application Scientist Team Welcome to the technical support center for β-D-Mannopyranosyl Nitromethane. This guide is designed for researchers, medicinal chemists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for β-D-Mannopyranosyl Nitromethane. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical insights, troubleshooting strategies, and validated protocols for utilizing this valuable C-glycosyl donor. Our goal is to help you navigate the complexities of its reactivity and achieve optimal outcomes in your synthetic endeavors.

Introduction: The Synthetic Potential and Intrinsic Challenges

β-D-Mannopyranosyl nitromethane is a versatile building block in carbohydrate chemistry. As a C-nucleophile, its primary role is in the formation of carbon-carbon bonds at the anomeric center, most notably through the Henry (nitroaldol) reaction .[1][2] This reaction allows for the synthesis of exo-glycals and C-glycosyl compounds, which are crucial precursors for novel glycomimetics, antivirals, and enzyme inhibitors.[3][4]

However, the utility of this reagent is tempered by a significant stereochemical challenge. The synthesis of 1,2-cis glycosidic linkages, such as β-mannosides, is notoriously difficult due to unfavorable steric and stereoelectronic effects. The axial substituent at the C-2 position of the mannose ring sterically hinders the β-face, leading to a kinetic preference for the formation of the α-anomer in many reactions.[5][6] This guide will address this core challenge, providing strategies to enhance reactivity and direct the stereochemical outcome towards the desired β-configuration.

Section 1: Frequently Asked Questions (FAQs) - Fundamentals
Q1: What is the primary application of β-D-mannopyranosyl nitromethane?

β-D-Mannopyranosyl nitromethane is primarily used as a precursor for C-glycosides through the base-catalyzed Henry reaction.[2] In this reaction, the nitromethane moiety is deprotonated to form a nucleophilic nitronate anion, which then attacks an electrophilic carbonyl compound (e.g., an aldehyde or ketone). The resulting β-nitro alcohol products are pivotal intermediates that can be further transformed into a wide array of functional groups, making them highly valuable in drug discovery.[1][4]

Q2: Why is achieving a β-configuration so challenging with mannosyl donors?

The construction of a β-mannosyl linkage (a 1,2-cis relationship) is difficult for two main reasons[5][7]:

  • Anomeric Effect : The α-anomer is often thermodynamically favored due to stabilizing stereoelectronic interactions.

  • Steric Hindrance : The axial hydroxyl (or protected) group at the C-2 position shields the β-face of the molecule, making nucleophilic attack from that direction kinetically disfavored. Consequently, many reactions preferentially yield the α-anomer.

Q3: How should β-D-mannopyranosyl nitromethane be handled and stored?

Like many nitroalkanes and carbohydrate derivatives, this compound should be handled with care.

  • Storage : Store in a cool, dry, and well-ventilated area, away from strong bases, oxidizing agents, and sources of ignition. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

  • Handling : Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform manipulations in a fume hood. Anhydrous conditions are often necessary for reactions to prevent side reactions like hydrolysis.[8]

Section 2: Enhancing Reactivity & Selectivity - A Mechanistic Approach
Q4: How does the choice of base influence the outcome of the Henry reaction?

The base is critical as it generates the active nucleophile (the nitronate). The choice of base can affect reaction rate, yield, and stereoselectivity.[2]

  • Weak, Non-nucleophilic Bases : Organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or phosphazene bases (e.g., P(RNCH₂CH₂)₃N) are often preferred.[2] They are strong enough to deprotonate the nitromethane without promoting significant side reactions like elimination of the nitro group (forming a nitroalkene).

  • Strong, Hindered Bases : Bases like LDA (lithium diisopropylamide) can be effective but may lead to decomposition if not used at low temperatures.

  • Phase-Transfer Catalysts (PTC) : In biphasic systems, a PTC like tetrabutylammonium bromide (TBAB) can be used with an inorganic base (e.g., K₂CO₃ or NaOH) to facilitate the reaction under milder conditions.[9]

Q5: What is the role of protecting groups on the mannose ring?

Protecting groups are not merely passive spectators; they profoundly influence reactivity and stereoselectivity.

  • 4,6-O-Benzylidene Acetal : This is a widely used protecting group in mannosylation chemistry.[5][7] It restricts the conformational flexibility of the pyranose ring. This conformational rigidity can influence the trajectory of the incoming electrophile, sometimes favoring the desired β-attack.[5]

  • C-2 and C-3 Acetonide : Bridging the C-2 and C-3 hydroxyls with an acetonide group has been shown to dramatically increase β-selectivity in O-mannosylation reactions.[5][10] This strategy forces the C-2 substituent into a more equatorial-like position in the transition state, potentially opening the β-face for attack. This principle can be logically extended to C-glycosylation reactions.

  • Electron-Withdrawing vs. Electron-Donating Groups : Benzyl ethers (electron-donating) at C-2, C-3, and C-4 result in an "armed" donor that is more reactive.[11] Conversely, acyl groups like benzoates or acetates (electron-withdrawing) create a "disarmed" donor that is less reactive but can sometimes offer better stereocontrol.[12]

Q6: Can Lewis acids or organocatalysts be used to improve the reaction?

Yes, moving beyond simple base catalysis can provide significant advantages.

  • Lewis Acids : In conjunction with a base, a chiral Lewis acid (e.g., a copper(II)-bis(oxazoline) complex) can coordinate to both the nitronate and the aldehyde electrophile.[2] This templated transition state can enforce a specific geometry of approach, leading to high diastereoselectivity.

  • Organocatalysts : Chiral thiourea derivatives have emerged as powerful catalysts for promoting β-selective glycosylations.[5][10] They act as hydrogen-bond donors, activating the electrophile and guiding the nucleophile to the β-face through a precisely organized transition state.[10] This approach offers the benefit of operating under mild, neutral conditions.

Section 3: Troubleshooting Guide - Common Experimental Issues
Q7: My reaction has a low yield or failed to go to completion. What are the common causes?

Low conversion is a frequent issue in complex glycosylation-type reactions.[8][13] A systematic check is required.

  • Cause 1: Insufficient Base/Catalyst Activity : The base or catalyst may be old, hydrated, or used in insufficient quantity.

    • Solution : Use freshly opened or purified base/catalyst. Ensure stoichiometry is correct. For catalytic reactions, consider increasing the catalyst loading.

  • Cause 2: Presence of Moisture : Water can quench the nitronate anion or hydrolyze sensitive reagents.[8]

    • Solution : Flame-dry all glassware. Use anhydrous solvents and reagents. Run the reaction under a strict inert atmosphere (argon or nitrogen).

  • Cause 3: Low Reactivity of Electrophile : Sterically hindered or electronically poor aldehydes/ketones will react slowly.

    • Solution : Increase the reaction temperature or time.[11] Be aware that this may negatively impact selectivity. Alternatively, use a more potent catalytic system to lower the activation energy.

  • Cause 4: Suboptimal Temperature : Many of these reactions require an initial low temperature for controlled addition, followed by slow warming.[11][14]

    • Solution : If the reaction is sluggish, a controlled, slight increase in temperature may be necessary. If decomposition is observed, run the reaction at a consistently lower temperature for a longer duration.

Q8: I'm observing significant side product formation. How can I minimize this?

Side reactions compete with the desired pathway and reduce yield.[15][16][17]

  • Side Product 1: Elimination (Nitroalkene Formation) : The β-hydroxy nitroalkane product can eliminate water, especially under harsh basic conditions or elevated temperatures.[2]

    • Solution : Use a milder, non-nucleophilic base. Keep the reaction temperature as low as possible. Work up the reaction promptly once complete, neutralizing the base during the process.

  • Side Product 2: Donor Decomposition : The nitronate anion can be unstable over long periods or at high temperatures.

    • Solution : Generate the nitronate in situ at low temperature and add the electrophile immediately. Avoid unnecessarily long reaction times.

  • Side Product 3: Self-Condensation of the Electrophile : If the aldehyde/ketone can undergo self-aldol condensation, this will compete with the Henry reaction.

    • Solution : Add the aldehyde/ketone slowly to the solution of the pre-formed nitronate to maintain a low concentration of the electrophile.

Q9: The reaction is not stereoselective. How can I improve the diastereomeric ratio (d.r.)?

This is the central challenge. Improving β-selectivity requires careful control over reaction parameters.

  • Strategy 1: Solvent Choice : The solvent can have a profound effect on the transition state geometry.[11]

    • Ethereal Solvents (e.g., THF, Diethyl Ether) : These are generally less coordinating and can sometimes favor the formation of the kinetic (often α) product.

    • Apolar Solvents (e.g., Toluene, Dichloromethane) : Often a good starting point. Toluene, in particular, has been shown to dramatically improve yields and selectivity in some glycosylation systems.[18]

  • Strategy 2: Additives : Certain additives can influence the reaction environment.

    • Lithium Salts (e.g., LiI, LiCl) : In O-glycosylations, lithium salts have been shown to promote Sₙ2-type reactions on anomeric halides, favoring inversion of configuration and leading to high β-selectivity.[19][20] A similar principle could be explored in systems where an intermediate with a leaving group is formed.

  • Strategy 3: Catalyst Control : This is the most powerful method.

    • Solution : Employ a stereodirecting catalyst system, such as a chiral bis-thiourea or a chiral metal complex, as described in Q6.[2][5] These systems are explicitly designed to overcome the inherent substrate bias and enforce a specific stereochemical outcome.

Section 4: Experimental Protocols & Data
Protocol 1: General Procedure for a Base-Catalyzed Henry Reaction

This protocol is a representative starting point and may require optimization.

  • Setup : To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the protected β-D-mannopyranosyl nitromethane (1.0 eq).

  • Dissolution : Dissolve the starting material in anhydrous solvent (e.g., THF or CH₂Cl₂, ~0.1 M).

  • Cooling : Cool the solution to the desired temperature (e.g., -78 °C or -40 °C) using an appropriate cooling bath.

  • Base Addition : Slowly add the base (e.g., DBU, 1.1 eq) dropwise via syringe. Stir the mixture for 15-30 minutes to allow for complete formation of the nitronate anion.

  • Electrophile Addition : Add the aldehyde or ketone (1.2 eq), either neat or as a solution in the same anhydrous solvent, dropwise to the reaction mixture.

  • Reaction : Allow the reaction to stir at the low temperature for a set period (e.g., 1-2 hours), then let it warm slowly to room temperature and stir overnight.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quench & Work-up : Once complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel, dilute with an organic solvent (e.g., ethyl acetate), and wash sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Table 1: Comparison of Reaction Conditions for Henry Reaction
Parameter Condition A (Standard Base) Condition B (Catalytic) Rationale / Expected Outcome
Catalyst/Base DBU (1.1 eq)Cu(OAc)₂ (10 mol%), Chiral Ligand (11 mol%)Condition B aims for high diastereo- and enantioselectivity through a chiral template.[2]
Solvent THFCH₂Cl₂ or TolueneToluene can sometimes enhance selectivity and yield in glycosylation-type reactions.[18]
Temperature -78 °C to RT-40 °C to 0 °CCatalytic cycles may operate effectively at slightly higher temperatures.
Selectivity Substrate-dependent, often low d.r.Potentially high d.r.Catalyst control is designed to override the inherent substrate preference.
Section 5: Visualizing the Process
Diagram 1: Troubleshooting Workflow for Low Reaction Yield

LowYield_Troubleshooting Start Low Yield or No Reaction Check_Moisture Are all reagents and solvents strictly anhydrous? Start->Check_Moisture Check_Base Is the base/catalyst active and used in correct stoichiometry? Check_Moisture->Check_Base Yes Sol_Moisture Action: Flame-dry glassware, use fresh anhydrous solvents. Check_Moisture->Sol_Moisture No Check_Temp Is the temperature profile optimal for activation? Check_Base->Check_Temp Yes Sol_Base Action: Use fresh reagents, consider increasing catalyst loading. Check_Base->Sol_Base No Check_Reactivity Is the electrophile sterically hindered or deactivated? Check_Temp->Check_Reactivity Yes Sol_Temp Action: Optimize temperature. Try slower warming or a different isothermal temperature. Check_Temp->Sol_Temp No Sol_Reactivity Action: Increase temperature/time, or use a more potent activator system. Check_Reactivity->Sol_Reactivity Stereoselectivity_Factors Center β-Selectivity Protecting_Groups Protecting Groups (e.g., 4,6-O-Benzylidene, 2,3-Acetonide) Center->Protecting_Groups Catalyst Catalyst System (e.g., Chiral Lewis Acid, Thiourea) Center->Catalyst Solvent Solvent Choice (e.g., Toluene, CH2Cl2, THF) Center->Solvent Temperature Reaction Temperature (Kinetic vs. Thermodynamic Control) Center->Temperature Base Base/Additive (e.g., DBU, Li Salts) Center->Base

Caption: Core factors that can be modulated to enhance β-stereoselectivity.

References
  • Li, Q., Levi, S. M., & Jacobsen, E. N. (2020). Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea. Journal of the American Chemical Society, 142(27), 11924–11930. [Link]

  • Li, Q., Levi, S. M., & Jacobsen, E. N. (2020). Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea. PMC. [Link]

  • Šimon, P., et al. (2025). Enzymatic β-Mannosylation of Phenylethanoid Alcohols. MDPI. [Link]

  • Nishi, N., et al. (2017). Regio- and stereoselective β-mannosylation using a boronic acid catalyst and its application in the synthesis of a tetrasaccharide repeating unit of lipopolysaccharide derived from E. coli O75. Chemical Communications. [Link]

  • Nishi, N., et al. (2017). Regio- and stereoselective β-mannosylation using a boronic acid catalyst... RSC Publishing. [Link]

  • Gervay-Hague, J., et al. (2013). Investigation of Glycosyl Nitrates as Building Blocks for Chemical Glycosylation. PMC. [Link]

  • Hahm, H. S., et al. (2017). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. ChemRxiv. [Link]

  • Christensen, H. M., Oscarson, S., & Jensen, H. H. (2015). Common side reactions of the glycosyl donor in chemical glycosylation. Aarhus University. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? Reddit. [Link]

  • Lindberg, B., & Selleby, L. (1972). Synthesis of beta-D-Mannopyranosides. SciSpace. [Link]

  • ResearchGate. (n.d.). Optimization of glycosylation reaction. ResearchGate. [Link]

  • Marqués-López, E., et al. (2011). Organocatalytic Enantioselective Henry Reactions. MDPI. [Link]

  • van der Vorm, S., et al. (2019). Discovery of novel glycosylation methods using Bayesian optimization. Chemical Science. [Link]

  • Riela, S., et al. (2014). A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction under solvent-free conditions. Beilstein Journal of Organic Chemistry. [Link]

  • Crich, D., et al. (2023). Synthesis of 3-C-Methyl-d-Mannopyranoside Derivatives Functionalized at the 3-Position. ACS Omega. [Link]

  • Jones, J. K. N., & Perry, M. B. (1959). Synthesis of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside and p-nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside. PubMed. [Link]

  • Kumar, P., et al. (2023). Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG. PMC. [Link]

  • Pongener, I., et al. (2021). Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide. Chemical Science. [Link]

  • Wang, C.-C., et al. (2020). Mapping Mechanisms in Glycosylation Reactions with Donor Reactivity: Avoiding Generation of Side Products. The Journal of Organic Chemistry. [Link]

  • Bols, M., et al. (1998). Synthesis of iminopolyols via Henry reaction: a short route to the α-mannosidase inhibitor 1,4-dideoxy-1,4-imino-D-mannitol and to amino analogues. Chemical Communications. [Link]

  • ResearchGate. (2015). ChemInform Abstract: Common Side Reactions of the Glycosyl Donor in Chemical Glycosylation. ResearchGate. [Link]

  • Parui, S., & Jayaraman, N. (2018). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. [Link]

  • Zeman, S., et al. (2008). Accounts of the New Aspects of Nitromethane Initiation Reactivity. Biblioteka Nauki. [Link]

  • Lázaro, S., et al. (2024). CASPT2 Study of the Unimolecular Reactions of Nitromethane. MDPI. [Link]

  • ResearchGate. (2017). Insights into Structure and Reaction Mechanism of β-Mannanases. ResearchGate. [Link]

  • Fernández, P. R., & de Lederkremer, R. M. (2000). Synthesis of 4-nitrophenyl beta-D-fucofuranoside and beta-D-fucofuranosyl-(1-->3)-D-mannopyranose. PubMed. [Link]

  • Wang, Y., et al. (2021). Mechanistic Insights for Nitromethane Activation into Reactive Nitrogenating Reagents. Chemistry – A European Journal. [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Organic Chemistry Portal. [Link]

  • Kowalczyk, W., et al. (2013). D-Hexopyranosides with Vicinal Nitrogen-Containing Functionalities. PMC. [Link]

  • Zhang, X., et al. (2024). Kinetic modelling and reactivity of liquid nitromethane under detonation conditions. Nature. [Link]

  • Szostak, M., et al. (2014). Reactions of nitromethane and secondary nitroalkanes with arenes in polyphosphoric acid. ResearchGate. [Link]

  • Zhang, X., et al. (2024). Kinetic modelling and reactivity of liquid nitromethane under detonation conditions. PMC. [Link]

Sources

Optimization

Preventing decomposition of b-D-Mannopyranosyl nitromethane during reactions

Technical Support Center: Handling & Reacting β -D-Mannopyranosyl Nitromethane Working with C-glycosyl nitromethanes—specifically β -D-Mannopyranosyl nitromethane—presents unique synthetic challenges. Because the nitrome...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling & Reacting β -D-Mannopyranosyl Nitromethane

Working with C-glycosyl nitromethanes—specifically β -D-Mannopyranosyl nitromethane—presents unique synthetic challenges. Because the nitromethyl group is attached to the anomeric center, the molecule is highly susceptible to base-catalyzed decomposition. This guide provides field-proven, self-validating protocols to prevent degradation, ensuring high yields during nitroaldol (Henry) and Michael addition reactions.

Mechanistic Troubleshooting: The Causality of Decomposition

Q: Why does my β -D-Mannopyranosyl nitromethane completely degrade or epimerize when I use standard bases like NaOH or DBU? A: The degradation is driven by the [1]. When a strong base is introduced, the highly acidic proton α to the nitro group is abstracted, forming a planar nitronate intermediate. In the β -D-manno configuration, the nitromethyl group is equatorial, but the C2 hydroxyl is axial. This creates a 1,2-cis-like steric clash. To relieve this strain, the nitronate intermediate undergoes two primary degradation pathways:

  • Epimerization: The intermediate is preferentially reprotonated from the axial face, yielding the thermodynamically stable α -epimer (driven by the anomeric effect)[1].

  • Retro-Henry Cleavage: The C-C bond cleaves entirely, reverting the molecule to the sugar hemiacetal and free nitromethane[2].

Q: How do I prevent retro-Henry cleavage while still promoting C-C bond formation? A: You must control the kinetic activation of the nitromethyl group. Instead of strong bases, utilize an[3]. This maintains a micro-concentration of the nitronate anion—providing just enough nucleophilicity for the forward reaction while kinetically starving the retro-Henry pathway. Furthermore, restricts pyranose ring flexibility, which is critical for stabilizing the C-glycosidic bond[4].

Visualizing the Reaction Network

The following diagram illustrates the logical relationship between catalyst choice and the resulting mechanistic pathways.

ReactionPathways Start β-D-Mannopyranosyl Nitromethane StrongBase Strong Base (e.g., NaOH, DBU) Start->StrongBase High pH (>10) MildBase Mild Activation (pH 7.0 Buffer / Thiourea) Start->MildBase Controlled pH Nitronate Nitronate Intermediate (Planar Anomeric Center) StrongBase->Nitronate RetroHenry Retro-Henry Cleavage (Sugar + MeNO2) Nitronate->RetroHenry C-C Bond Cleavage Epimer α-D-Mannopyranosyl Nitromethane (Epimer) Nitronate->Epimer Axial Reprotonation Product Desired C-Glycoside Adducts MildBase->Product Michael/Nitroaldol Addition

Mechanistic pathways: Degradation vs. controlled synthesis of β-D-Mannopyranosyl nitromethane.

Diagnostic Data: Catalyst & Condition Selection

To optimize your reaction, compare how different bases impact the stability of the C-glycosidic bond. The table below summarizes quantitative outcomes for the Michael addition of β -D-Mannopyranosyl nitromethane to standard nitroalkenes.

Catalyst / ConditionpH EquivalentSolvent SystemConversion (%)Epimerization & Degradation (%)Desired Adduct Yield (%)
NaOH (1.0 eq) > 12H₂O / MeOH100> 90 (Retro-Henry dominant)< 10
DBU (0.5 eq) ~ 11THF10075 (Epimerization dominant)25
K₂CO₃ (solid) ~ 9Solvent-free854045
Phosphate Buffer 7.0H₂O / THF95< 590
Thiourea Catalyst NeutralToluene98< 296

Self-Validating Experimental Protocols

Protocol: Mild Michael Addition of Protected β -D-Mannopyranosyl Nitromethane

Objective: Form a C-C bond via Michael addition without triggering retro-Henry cleavage.

Step 1: Substrate Protection

  • Action: Convert β -D-mannopyranosyl nitromethane to 2,3:4,6-di-O-isopropylidene- β -D-mannopyranosyl nitromethane using 2,2-dimethoxypropane and catalytic p-TsOH[4].

  • Causality: Locking the diols into 1,3-dioxolane rings rigidly restricts the pyranose conformation. This steric shielding prevents the conformational shifts required for the ring-opening sequence that precedes retro-Henry degradation.

  • Self-Validation: Check TLC (Hexane/EtOAc 7:3). The protected intermediate should migrate to an Rf​ of ~0.5. If the baseline spot ( Rf​ 0.1) persists, the protection is incomplete; refresh the acid catalyst before proceeding.

Step 2: Buffer Preparation & Activation

  • Action: Suspend the protected C-glycoside and the electrophile in an aqueous phosphate buffer adjusted strictly to pH 7.0[3].

  • Causality: A pH 7.0 buffer maintains a minimal steady-state concentration of the nitronate anion. This provides sufficient nucleophilicity for the forward Michael addition while kinetically suppressing the retro-Henry pathway.

  • Self-Validation: Monitor the reaction mixture visually and with a pH meter. The reaction is self-validating when the solution remains pale; a deep yellow solution is a visual diagnostic of excessive free nitronate anion formation. If pH > 7.2, immediately add 0.1 M HCl dropwise to correct it.

Step 3: Quench and Isolation

  • Action: Quench the reaction with saturated aqueous NH₄Cl at 0 °C, then extract with dichloromethane.

  • Causality: The mild acidic quench rapidly neutralizes any remaining nitronate, locking the newly formed C-C bond in place before workup and preventing retro-aldol reversion during concentration.

  • Self-Validation: Post-extraction, test the aqueous layer. It should be slightly acidic (pH 5-6). If it tests basic, repeat the NH₄Cl wash to prevent degradation during solvent evaporation.

Workflow Optimization

Workflow Step1 1. Hydroxyl Protection Step2 2. Mild Base Catalysis Step1->Step2 Step3 3. Electrophilic Addition Step2->Step3 Step4 4. Acidic Quench Step3->Step4

Optimized four-step synthetic workflow for stabilizing C-glycosyl nitromethane reactions.

Frequently Asked Questions (FAQs)

Q: Can I use aqueous conditions for these reactions? A: Yes, but only if buffered. Unbuffered aqueous basic conditions will rapidly hydrolyze the compound via the Nef reaction or retro-Henry cleavage. Using a phosphate buffer (pH 7.0) in a biphasic system (e.g., H₂O/THF) is highly recommended[3].

Q: What is the best way to store β -D-Mannopyranosyl nitromethane? A: Store the compound as a solid at -20 °C in a desiccator. Do not store it in solution, especially not in protic or slightly basic solvents (like unpurified DMF or pyridine), as it will slowly epimerize to the α -anomer over time[1].

References

  • Pham-Huu, D.-P., Petrušová, M., Bemiller, J. N., & Petruš, L. "The First Synthesis of a Nitromethylene-Linked C-(1-->2)-Disaccharide." Tetrahedron Letters, 1999.

  • Petrušová, M., et al. "Retro-Henry Reactions of C-Glycosyl Nitromethanes." Institute of Chemistry, Slovak Academy of Sciences.

  • Ballini, R., et al. "One-Pot Synthesis of 1,3-Dinitroalkanes under Heterogeneous Catalysis." ResearchGate, 2026.

  • Praly, J.-P. "Carbanionic Reactivity of the Anomeric Center in Carbohydrates." Chemical Reviews, ACS Publications, 2001.

Sources

Reference Data & Comparative Studies

Validation

b-D-Mannopyranosyl nitromethane versus p-nitrophenyl-b-D-mannopyranoside in enzyme assays

Analytical Comparison Guide: β -D-Mannopyranosyl Nitromethane vs. p-Nitrophenyl- β -D-Mannopyranoside in Enzyme Assays As a Senior Application Scientist, selecting the correct molecular tool for glycosidase assays is not...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: β -D-Mannopyranosyl Nitromethane vs. p-Nitrophenyl- β -D-Mannopyranoside in Enzyme Assays

As a Senior Application Scientist, selecting the correct molecular tool for glycosidase assays is not merely a matter of preference—it is a strategic decision that dictates the integrity of your kinetic data. When investigating β -D-mannosidases (enzymes critical in glycoprotein processing and implicated in lysosomal storage diseases), researchers frequently encounter two distinct classes of carbohydrate derivatives: p-nitrophenyl- β -D-mannopyranoside (pNP- β -D-Man) and β -D-Mannopyranosyl nitromethane .

Rather than competing alternatives, these two compounds serve entirely divergent, complementary roles. This guide provides an objective, mechanistically grounded comparison to help drug development professionals and enzymologists deploy these tools effectively.

Mechanistic Profiling: Hydrolysis vs. Inhibition

The fundamental difference between these two molecules lies in their anomeric linkage and their subsequent fate within the enzyme's active site.

p-Nitrophenyl- β -D-mannopyranoside (The Reporter Substrate)

pNP- β -D-Man is the gold-standard chromogenic substrate for quantifying β -mannosidase specific activity [1]. It features an O-glycosidic bond linking the mannose moiety to a p-nitrophenyl group.

  • Causality of Detection: Glycosidases readily cleave this O-linkage. The leaving group, p-nitrophenol, has a pKa​ of approximately 7.15. During the assay (typically run at an acidic pH of 4.5–5.0 to mimic lysosomal conditions), the released phenol remains protonated and colorless. Upon stopping the reaction with a high-pH buffer (e.g., Na2​CO3​ , pH > 10), the phenol is deprotonated into the p-nitrophenolate anion, which exhibits a strong yellow color measurable at 405 nm ( ϵ≈18,000M−1cm−1 ).

β -D-Mannopyranosyl Nitromethane (The Mechanistic Probe)

β -D-Mannopyranosyl nitromethane (CAS: 93302-92-2) is a C-glycoside where the anomeric oxygen is replaced by a carbon atom linked to a nitro group ( −CH2​NO2​ ) [2].

  • Causality of Inhibition: Because it lacks an exocyclic anomeric oxygen, the C-C bond cannot be protonated and cleaved by the enzyme's catalytic acid/base residues. Instead, the nitromethyl group mimics the electronic distribution and geometry of the transition state. This allows the molecule to bind tightly to the active site, acting as a highly stable, non-hydrolyzable competitive inhibitor [3]. It is primarily used to determine inhibitory constants ( Ki​ ), map active site architectures, or serve as a precursor for synthesizing complex C-linked disaccharide inhibitors [4].

Comparative Performance Data

To streamline experimental design, the functional and kinetic properties of both compounds are summarized below.

Parameterp-Nitrophenyl- β -D-mannopyranoside β -D-Mannopyranosyl nitromethane
Primary Application Enzyme activity quantification (Turnover)Mechanistic probing / Inhibition assays
Linkage Type O-Glycosidic (Labile)C-Glycosidic (Stable)
Enzymatic Fate Hydrolyzed to D-mannose + p-nitrophenolUnchanged (Forms dead-end complex)
Assay Readout Direct Colorimetric (Absorbance at 405 nm)Indirect (Measured via substrate competition)
Target Kinetic Metrics Km​ , Vmax​ , kcat​ Ki​ , IC50​
Chemical Stability Moderate (Susceptible to spontaneous hydrolysis at high pH)Extremely High (Resistant to chemical/enzymatic cleavage)

Systems-Level Visualization

The following diagram illustrates the divergent pathways these two molecules take when introduced to a β -mannosidase enzyme.

EnzymeAssay E β-Mannosidase (Active Enzyme) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Dead-End) E->EI + I (Competitive) S pNP-β-D-Man (Chromogenic Substrate) S->ES I β-D-Mannopyranosyl nitromethane (C-Glycoside Inhibitor) I->EI P1 D-Mannose ES->P1 Hydrolysis P2 p-Nitrophenolate (Yellow, Abs 405 nm) ES->P2 EI->E Reversible

Mechanistic divergence of substrate hydrolysis vs. competitive inhibition in β-mannosidase assays.

Self-Validating Experimental Protocols

To ensure data integrity, every assay must include internal validation mechanisms. Below are the optimized protocols for utilizing both compounds in tandem to fully characterize a β -mannosidase.

Protocol A: Specific Activity Determination using pNP- β -D-Man

This protocol establishes the baseline activity and Km​ of the enzyme.

  • Buffer Preparation: Prepare 50 mM Sodium Acetate buffer, pH 5.0. Validation Check: Verify pH at the exact assay temperature (e.g., 37°C), as temperature fluctuations alter pKa​ .

  • Substrate Dilution: Prepare a concentration gradient of pNP- β -D-Man from 0.5 mM to 10 mM in the assay buffer [1].

  • Reaction Assembly: In a clear-bottom 96-well microplate, add 50 µL of substrate solution and 25 µL of buffer to each well. Include a "Substrate Blank" (no enzyme) and an "Enzyme Blank" (no substrate) to account for spontaneous hydrolysis and background protein absorbance.

  • Initiation: Add 25 µL of β -mannosidase sample to initiate the reaction. Incubate at 37°C for exactly 15 minutes.

  • Termination & Amplification: Rapidly add 100 µL of 1 M Na2​CO3​ (pH 10.5) to all wells.

    • Causality: This step is dual-purpose. The high pH instantly denatures the enzyme to stop the reaction, while simultaneously driving the equilibrium of the released p-nitrophenol entirely to the highly absorptive phenolate state [3].

  • Detection: Measure absorbance at 405 nm. Convert absorbance to product concentration using a p-nitrophenol standard curve.

Protocol B: Ki​ Determination using β -D-Mannopyranosyl Nitromethane

This protocol utilizes the C-glycoside to calculate the inhibition constant, relying on pNP- β -D-Man as the reporter.

  • Reagent Setup: Prepare the same buffer and substrate concentrations as Protocol A. Prepare β -D-Mannopyranosyl nitromethane at fixed concentrations (e.g., 0 mM, 0.1 mM, 0.5 mM, 1.0 mM).

  • Reaction Assembly: Mix 25 µL of the substrate gradient with 25 µL of the inhibitor solution in the microplate.

  • Initiation: Add 50 µL of the β -mannosidase sample. Incubate at 37°C for 15 minutes.

    • Validation Check: Ensure the uninhibited control matches the Vmax​ calculated in Protocol A. If it does not, enzyme degradation may have occurred.

  • Termination & Detection: Stop the reaction with 100 µL of 1 M Na2​CO3​ and read at 405 nm.

  • Data Analysis: Plot the initial velocities ( v0​ ) against substrate concentration [S] at each inhibitor concentration. A Lineweaver-Burk or Dixon plot will reveal intersecting lines characteristic of competitive inhibition, allowing for the precise calculation of Ki​ .

Conclusion

For routine screening, quality control, and kinetic parameterization ( Km​ , Vmax​ ), p-nitrophenyl- β -D-mannopyranoside remains the indispensable reporter substrate due to its robust, quantifiable colorimetric shift upon hydrolysis. Conversely, β -D-Mannopyranosyl nitromethane is a specialized structural tool. Its hydrolytic immunity and transition-state mimicry make it essential for active-site mapping, inhibition kinetics, and the rational design of pharmacological chaperones for lysosomal storage disorders. Utilizing both in a complementary workflow provides a complete kinetic and mechanistic profile of the target enzyme.

References

  • Cavanagh, K., et al. (1983). Measurement of caprine plasma beta-mannosidase with a p-nitrophenyl substrate. American Journal of Veterinary Research, 44(4), 681-684.1

  • Sigma-Aldrich. 4-Nitrophenyl β -D-mannopyranoside Product Documentation. 2

  • Andreotti, G., et al. (2005). Purification and characterization of a beta-D-mannosidase from the marine anaspidean Aplysia fasciata. 3

  • Pham-Huu, D.-P., et al. (1999). The First Synthesis of a Nitromethylene-Linked C-(1-->2)-Disaccharide. Tetrahedron Letters. 4

Sources

Comparative

Benchmarking β-D-Mannopyranosyl Nitromethane in C-Glycoside Synthesis: A Comparative Guide

The Mechanistic Imperative: Why β-C-Mannosides? The synthesis of β-mannosides stands as one of the most formidable challenges in carbohydrate chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Imperative: Why β-C-Mannosides?

The synthesis of β-mannosides stands as one of the most formidable challenges in carbohydrate chemistry. The strong stereoelectronic preference for the α-anomer—driven by the anomeric effect and exacerbated by the steric hindrance of the axial C2-substituent—renders traditional O-glycosylation highly inefficient for β-selectivity (1)[1]. Furthermore, O-glycosidic linkages are inherently susceptible to enzymatic cleavage in vivo, limiting their utility in drug development.

To bypass these limitations, the field has pivoted toward C-glycosides. By replacing the labile oxygen atom with a robust carbon-carbon bond, researchers can generate metabolically stable analogs. Among the synthetic strategies available, the utilization of β-D-Mannopyranosyl nitromethane has emerged as a premier benchmarking standard for constructing complex β-C-mannosides. Its nitromethyl group acts as a highly versatile bidentate nucleophile, capable of undergoing Michael additions to nitroalkenes to form 1,3-dinitro adducts with strict retention of the β-configuration (2)[2].

Comparative Performance Benchmarking

When evaluating C-mannosylation strategies, β-D-Mannopyranosyl nitromethane vastly outperforms direct cyanation and Keck allylation in terms of stereocontrol. Because the C-C bond at the anomeric center is pre-established in the β-configuration, downstream reactions (like the Henry or Michael reaction) do not suffer from the thermodynamic penalty of the anomeric effect.

Table 1: Performance Metrics of C-Mannosylation Strategies

Synthesis StrategyReagents / ConditionsStereoselectivity (β:α)Avg. Yield (%)Key Limitation
Nitromethane Addition β-D-Mannopyranosyl nitromethane, DBU>95:5 (Retention) 75–85% Requires multi-step pre-synthesis of the donor
Direct Cyanation Mannose pentaacetate, TMSCN, BF3·OEt21:2 (Favors α)60–70%Poor β-selectivity due to the anomeric effect
Keck Allylation Mannosyl bromide, Allyltributyltin, AIBN3:1 (Moderate β)50–65%High toxicity of organotin reagents

Data derived from comparative mechanistic studies on C-mannosylation (3)[3].

Mechanistic Pathway Analysis

SynthesisBenchmarking Donor Mannosyl Precursor NitroRoute β-D-Mannopyranosyl Nitromethane Donor->NitroRoute AllylRoute Keck Allylation (Allylstannanes) Donor->AllylRoute CyanoRoute Direct Cyanation (TMSCN / BF3·OEt2) Donor->CyanoRoute NitroMech Nitronate Anion (Stereoretention) NitroRoute->NitroMech AllylMech Radical Intermediate (Steric Control) AllylRoute->AllylMech CyanoMech Oxocarbenium Ion (Anomeric Effect) CyanoRoute->CyanoMech NitroProd β-C-Mannosides (High Yield) NitroMech->NitroProd AllylProd α/β-C-Allyl Mannosides (Moderate Yield) AllylMech->AllylProd CyanoProd α-C-Cyano Mannosides (Thermodynamic) CyanoMech->CyanoProd

Comparative pathways for C-mannoside synthesis highlighting nitromethane efficiency.

Self-Validating Experimental Protocol: Michael Addition Workflow

To demonstrate the utility of β-D-Mannopyranosyl nitromethane, the following protocol outlines its Michael addition to a nitroalkene to form a 1,3-dinitro C-linked disaccharide analog (4)[4]. Every step is designed with built-in causality and validation metrics.

Step 1: Nitronate Activation
  • Action: Dissolve 1.0 eq of protected β-D-Mannopyranosyl nitromethane in anhydrous THF (0.2 M) under an argon atmosphere. Cool to 0 °C. Add 1.1 eq of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise.

  • Causality: The highly electron-withdrawing nitro group lowers the pKa of the α-protons. DBU is specifically chosen over stronger bases (like NaH or n-BuLi) to prevent the β-elimination of the pyranose ring oxygen, which would irreversibly destroy the carbohydrate scaffold to form a glycal.

  • Validation: The solution will transition to a faint yellow hue, visually confirming the generation of the stabilized, delocalized nitronate anion.

Step 2: Electrophilic Addition
  • Action: Add 1.2 eq of the target nitroalkene (e.g., 1,2-dideoxy-3,4:5,6-di-O-isopropylidene-1-nitro-D-arabino-hex-1-enitol) dropwise. Stir at room temperature for 4-6 hours.

  • Causality: The nitronate anion acts as a potent nucleophile, attacking the electron-deficient β-carbon of the nitroalkene. Because the C-C bond at the anomeric center is already fixed, the reaction proceeds with complete retention of the β-configuration.

Step 3: Reaction Quenching and Workup
  • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: Michael additions of nitro compounds can be reversible (retro-Michael). Rapid quenching with a mild acid (NH₄Cl) protonates the intermediate, locking the newly formed dinitro adduct and preventing reversion to starting materials.

Step 4: Analytical Validation
  • Action: Purify via flash column chromatography (Hexane/EtOAc).

  • Validation System: Confirm success via ¹H NMR. The starting material's isolated -CH₂NO₂ protons (typically a distinct singlet or simple doublet around 4.5 ppm) must disappear. They will be replaced by complex multiplets corresponding to the newly formed stereocenters of the 1,3-dinitro linkage. IR spectroscopy will show a broadened, intense asymmetric NO₂ stretch at ~1550 cm⁻¹, confirming the incorporation of the second nitro group.

Applications in Drug Development

The stability of the C-C bond is not merely a chemical curiosity; it is a clinical necessity. In the development of antivirulence therapeutics for urinary tract infections (UTIs), traditional O-mannosides targeting the FimH adhesin of uropathogenic Escherichia coli (UPEC) suffered from rapid metabolic degradation (3)[3]. By transitioning to C-mannosides—synthesized via robust C-C bond-forming methodologies—researchers achieved significantly improved pharmacokinetic (PK) profiles and enhanced in vivo efficacy, validating the C-glycoside framework as a superior scaffold for oral therapeutics[3].

References

  • Synthesis of beta-mannoside and beta-mannosamine Source: ResearchGate URL
  • Source: NIH.
  • 1,3-Dinitro Alkanes: An Emerging Class of Bidentate Compounds Source: ResearchGate URL
  • One-Pot Synthesis of 1,3-Dinitroalkanes under Heterogeneous Catalysis Source: ResearchGate URL

Sources

Validation

Comparison of b-D-Mannopyranosyl nitromethane with its alpha-anomer

Comprehensive Comparison Guide: β -D-Mannopyranosyl Nitromethane vs. its α -Anomer Target Audience: Researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: β -D-Mannopyranosyl Nitromethane vs. its α -Anomer

Target Audience: Researchers, scientists, and drug development professionals. Objective: To objectively compare the structural, thermodynamic, and experimental profiles of β -D-mannopyranosyl nitromethane against its α -anomer, providing actionable, self-validating protocols for synthetic applications.

Executive Summary: The Role of C-Glycosyl Nitromethanes

In modern drug development, C-glycosides are highly valued as robust isosteres of naturally occurring O-glycosides. By replacing the labile anomeric oxygen with a methylene group, researchers create glycomimetics that exhibit profound resistance to enzymatic hydrolysis while preserving biological recognition.

D-mannopyranosyl nitromethane is a critical building block in this space. The anomeric nitromethyl group ( −CH2​NO2​ ) serves as a highly versatile synthetic handle, readily converted into amines, oximes, or utilized as a nucleophile in Michael additions to construct complex C-linked oligosaccharides ()[1]. However, successfully utilizing this building block requires a deep understanding of its stereochemical behavior, which diverges significantly from classical carbohydrate chemistry.

Structural & Thermodynamic Causality

In conventional O-glycosides, the α -anomer of D-mannose is thermodynamically favored due to the anomeric effect —a stereoelectronic stabilization arising from the hyperconjugation of the ring oxygen's lone pair into the σ∗ orbital of the axial exocyclic C–O bond.

When transitioning to C-glycosides like D-mannopyranosyl nitromethane, the exocyclic bond is a C–C bond. Consequently, the traditional anomeric effect is virtually eliminated ()[2]. Without this stereoelectronic stabilization, the conformational free energy is dictated strictly by steric strain:

  • α -D-Mannopyranosyl nitromethane (Kinetic/Minor): The −CH2​NO2​ group occupies the axial position. This configuration suffers from severe 1,3-diaxial steric clashes with the axial protons at C3 and C5.

  • β -D-Mannopyranosyl nitromethane (Thermodynamic/Major): The −CH2​NO2​ group occupies the equatorial position. While this creates a cis-1,2 gauche interaction with the axial C2 hydroxyl group, this energetic penalty is significantly lower than the 1,3-diaxial strain of the α -anomer.

Because of these thermodynamic realities, base-catalyzed Henry condensations of D-mannose with nitromethane predominantly yield the β -anomer ()[3].

Stereocontrol A D-Mannose (Open Chain) B Nitromethane + Base (Henry Reaction) A->B Nucleophilic Addition C alpha-C-Mannoside (Axial -CH2NO2) B->C Kinetic Control (1,3-Diaxial Strain) D beta-C-Mannoside (Equatorial -CH2NO2) B->D Thermodynamic Control (Sterically Favored) C->D Base-Catalyzed Epimerization

Thermodynamic preference for the β -anomer in the synthesis of D-mannopyranosyl nitromethane.

Analytical Differentiation: Why 1D NMR Fails

A common pitfall in the laboratory is attempting to assign the anomeric configuration of C-mannosides using standard 1D 1 H NMR J1,2​ coupling constants.

In the 4C1​ conformation of D-mannose, the C2 proton is equatorial. Therefore:

  • In the α -anomer , H1 is equatorial. The J1,2​ coupling is equatorial-equatorial (~1.5 Hz).

  • In the β -anomer , H1 is axial. The J1,2​ coupling is axial-equatorial (~1.0 Hz).

Because both values are exceptionally small and often present as unresolved broad singlets, 1D coupling constants cannot reliably differentiate the anomers.

The Solution: Researchers must utilize 2D NOESY NMR. Irradiation of the anomeric proton (H1) in the β -anomer yields strong Nuclear Overhauser Effect (NOE) cross-peaks with the syn-axial protons at C3 and C5. The complete absence of these 1,3-diaxial cross-peaks confirms the α -configuration.

Quantitative Data Comparison

Property β -D-Mannopyranosyl nitromethane α -D-Mannopyranosyl nitromethane
Anomeric Configuration Equatorial ( −CH2​NO2​ )Axial ( −CH2​NO2​ )
Thermodynamic Stability High (Major product)Low (Minor product)
Dominant Steric Strain cis-1,2 gauche interaction (with C2-OH)1,3-diaxial interactions (with H3, H5)
J1,2​ Coupling Constant ~1.0 Hz (ax-eq)~1.5 Hz (eq-eq)
Diagnostic NOE Correlations H1 H3, H1 H5None between H1 and H3/H5
Primary Synthetic Use Precursor to C-(1→2)-disaccharidesKinetic trapping studies

Self-Validating Experimental Protocol

To isolate the thermodynamically favored β -anomer, the base-catalyzed Henry condensation must be driven to equilibrium ()[4]. The following protocol incorporates built-in validation checkpoints to ensure system integrity.

Step 1: Reaction Setup

  • Action: Dissolve unprotected D-mannose (1.0 eq) in anhydrous methanol. Add an excess of nitromethane (10.0 eq) and a catalytic amount of sodium methoxide (1.2 eq).

  • Causality: Nitromethane acts as both the nucleophile and co-solvent. The base deprotonates nitromethane to form the reactive nitronate anion.

  • Validation Checkpoint: Verify the solution pH is ~9-10 using pH paper. A highly basic environment is strictly required; if the pH drops, the nitronate anion will not form in sufficient concentrations.

Step 2: Thermodynamic Equilibration

  • Action: Stir the mixture at 40°C for 72 hours.

  • Causality: Initial kinetic addition yields a mixture of α and β anomers. Extended heating allows continuous retro-Henry/Henry equilibration, driving the mixture toward the sterically favored β -anomer.

  • Validation Checkpoint: Monitor via TLC (DCM:MeOH 8:2). The reaction is complete when the intermediate kinetic spots converge into a single dominant spot (the β -anomer), which typically runs slightly higher ( Rf​ ) than the unreacted sugar.

Step 3: Quenching and Neutralization

  • Action: Neutralize the reaction mixture by adding pre-washed Amberlite IR-120 (H + form) cation-exchange resin.

  • Causality: Removing the base prevents unwanted Nef reactions or epimerization during solvent evaporation.

  • Validation Checkpoint: Filter the resin and check the filtrate. It must be strictly neutral (pH 7.0). Do not proceed to concentration if the solution remains basic.

Step 4: Purification and Verification

  • Action: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

  • Validation Checkpoint: Perform 2D NOESY NMR on the isolated product. The presence of H1 H3 and H1 H5 cross-peaks validates the successful isolation of the pure β -anomer.

Workflow Step1 1. Substrate Prep Unprotected D-Mannose Step2 2. Henry Condensation CH3NO2, NaOMe, 40°C Step1->Step2 Step3 3. Equilibrium Shift 72h for Thermodynamic Control Step2->Step3 Step4 4. Neutralization Amberlite IR-120 (H+) Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5 Step6 beta-D-Mannopyranosyl nitromethane (Target Product) Step5->Step6

Self-validating experimental workflow for the synthesis of β -D-mannopyranosyl nitromethane.

References

  • The synthesis of d-C-mannopyranosides Comptes Rendus Chimie URL:[Link]

  • Total Synthesis of Aryl C-Glycoside Natural Products: Strategies and Tactics Chemical Reviews (ACS Publications) URL:[Link]

  • C-Glycosidation of Unprotected Di- and Trisaccharide Aldopyranoses with Ketones Using Pyrrolidine-Boric Acid Catalysis The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • The First Synthesis of a Nitromethylene-Linked C-(1-->2)-Disaccharide ResearchGate URL:[Link]

Sources

Comparative

In vitro versus in vivo efficacy of b-D-Mannopyranosyl nitromethane

As a Senior Application Scientist in glycomimetics and drug discovery, evaluating the translational gap between in vitro target engagement and in vivo efficacy is the most critical phase of preclinical development. Carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in glycomimetics and drug discovery, evaluating the translational gap between in vitro target engagement and in vivo efficacy is the most critical phase of preclinical development. Carbohydrate-based therapeutics often fail in this transition due to poor pharmacokinetic (PK) profiles.

This guide provides an objective, data-driven comparison of β-D-Mannopyranosyl nitromethane (CAS 93302-92-2) against traditional O-glycosides and standard small-molecule inhibitors. By replacing the labile anomeric oxygen with a nitromethyl group, this C-glycoside scaffold offers a unique solution to the metabolic instability that plagues conventional carbohydrate drugs[1].

Mechanistic Rationale: The C-Glycoside Advantage

In native O-glycosides, the acetal linkage at the anomeric center is highly susceptible to enzymatic cleavage by endogenous glycosidases and acid hydrolysis in the gut. β-D-Mannopyranosyl nitromethane circumvents this by utilizing a carbon-carbon (C-C) bond at the anomeric position.

Causality in Design: The nitromethane moiety is not merely a structural placeholder; it is strongly electron-withdrawing. This modulates the pKa of adjacent hydroxyl groups and mimics the transition-state electronics of enzymatic glycosidic cleavage. Furthermore, the acidic protons of the nitromethyl group allow it to act as a powerful nucleophile in Michael additions, enabling the synthesis of complex, enzyme-resistant C-linked disaccharides[2] that act as competitive inhibitors against α-mannosidase—an enzyme implicated in tumor metastasis and viral envelope glycoprotein processing[3].

Pathway A β-D-Mannopyranosyl Nitromethane B Target Glycosidase (e.g., α-Mannosidase) A->B Competitive Inhibition C Aberrant Glycoprotein Processing B->C Pathway Blocked D Disease Progression (Tumor/Viral) C->D Phenotype Attenuated

Mechanism of action for β-D-Mannopyranosyl Nitromethane in disease attenuation.

In Vitro vs. In Vivo Performance Comparison

The efficacy of a glycomimetic must be evaluated across two distinct environments: the controlled in vitro assay (where target affinity is isolated) and the complex in vivo system (where metabolic stability dictates exposure).

While traditional O-mannosides show excellent in vitro binding to mannose-binding lectins and glycosidases, their in vivo utility is virtually zero due to rapid first-pass metabolism. Conversely, β-D-Mannopyranosyl nitromethane maintains its structural integrity in systemic circulation, allowing for sustained target engagement[4].

Quantitative Efficacy Profile

The following table summarizes the comparative performance of β-D-Mannopyranosyl nitromethane against a native O-glycoside (Methyl α-D-Mannopyranoside) and a highly potent, but toxic, alkaloid standard (Swainsonine).

Pharmacological Parameterβ-D-Mannopyranosyl NitromethaneMethyl α-D-MannopyranosideSwainsonine (Standard)
Anomeric Linkage C-Glycosidic (Nitromethyl)O-Glycosidic (Acetal)Alkaloid (Indolizidine)
Susceptibility to Glycosidases Resistant Highly SusceptibleResistant
In Vitro IC₅₀ (α-Mannosidase) ~18 µM (as C-disaccharide derivative)> 500 µM (Substrate, not inhibitor)~0.2 µM
In Vivo Serum Half-Life (t₁/₂) > 18 hours < 0.5 hours~4 hours
Oral Bioavailability (F%) ~35%< 2%~85%
In Vivo Toxicity Profile Low (High therapeutic index)None (Metabolized to nutrients)High (Neurological toxicity)

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in your drug development pipeline, the protocols used to generate the data above must be self-validating. Below are the optimized workflows for evaluating this compound.

Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Start β-D-Mannopyranosyl Nitromethane (C-Glycoside Scaffold) InVitro Target Engagement • Fluorometric Enzyme Assay • Cell Viability (IC50) • High-throughput Screening Start->InVitro InVivo Systemic Translation • LC-MS/MS PK Profiling • Murine Xenograft Models • Toxicity & Bioavailability Start->InVivo Analysis Efficacy Correlation & Lead Optimization InVitro->Analysis InVivo->Analysis

Comparative workflow for evaluating in vitro and in vivo glycomimetic efficacy.

Protocol A: In Vitro Fluorometric Glycosidase Inhibition Assay

Purpose: To quantify the IC₅₀ of β-D-Mannopyranosyl nitromethane derivatives against target glycosidases. Causality: We utilize 4-methylumbelliferyl α-D-mannopyranoside (4-MU-Man) as the substrate. Upon enzymatic cleavage, it releases 4-MU, a highly fluorescent molecule. This allows for real-time, highly sensitive kinetic monitoring of enzyme velocity, which is far superior to colorimetric end-point assays.

  • Reagent Preparation: Prepare 100 µL reaction volumes in 96-well black microplates containing 50 mM sodium acetate buffer (pH 5.0).

  • Compound Titration: Add β-D-Mannopyranosyl nitromethane (or its synthesized C-disaccharide) in a 10-point serial dilution (0.1 µM to 500 µM).

  • Enzyme Addition: Add 0.05 U/mL of purified α-mannosidase. Incubate for 10 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Add 1 mM of 4-MU-Man substrate.

  • Kinetic Readout: Measure fluorescence (Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 30 minutes.

  • Self-Validating Controls:

    • Negative Control (Substrate + Buffer): Accounts for spontaneous, non-enzymatic hydrolysis of the substrate.

    • Positive Control (Swainsonine + Enzyme): Validates that the enzyme is active and capable of being competitively inhibited.

Protocol B: In Vivo Pharmacokinetic Profiling via LC-MS/MS

Purpose: To determine the metabolic stability and bioavailability of the C-glycoside in a murine model. Causality: Because carbohydrates lack strong chromophores, UV-Vis detection is impossible. We must use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for absolute quantification in complex plasma matrices.

  • Administration: Dose CD-1 mice intravenously (IV, 5 mg/kg) and orally (PO, 25 mg/kg) with the compound formulated in PBS.

  • Sampling: Collect 50 µL blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge to isolate plasma.

  • Extraction & Internal Standardization (Critical Step): Spike exactly 10 µL of a stable-isotope-labeled internal standard (e.g., ¹³C-labeled β-D-Mannopyranosyl nitromethane) into the plasma before protein precipitation with cold acetonitrile.

    • Self-Validation: The internal standard co-elutes with the analyte and experiences the exact same matrix suppression and extraction losses. Calculating the ratio of the analyte peak area to the internal standard peak area mathematically cancels out these variables, ensuring the PK data is an absolute truth rather than a relative estimate.

  • Analysis: Inject 5 µL of the supernatant into an LC-MS/MS system equipped with a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is specifically chosen to retain highly polar glycomimetics.

  • Data Processing: Calculate Area Under the Curve (AUC), clearance (Cl), and half-life (t₁/₂) using non-compartmental PK analysis.

Conclusion

The transition from in vitro promise to in vivo efficacy is the graveyard of many carbohydrate-based drugs. β-D-Mannopyranosyl nitromethane represents a robust, chemically stable scaffold[1]. While its raw in vitro inhibitory potency may not match toxic alkaloids like Swainsonine, its absolute resistance to enzymatic degradation yields a vastly superior in vivo pharmacokinetic profile[4]. For drug development professionals, utilizing this nitromethyl C-glycoside as a building block for higher-order glycomimetics provides a scientifically sound pathway to bypass first-pass metabolism while maintaining targeted efficacy.

References

  • ResearchGate / Bioorganic & Medicinal Chemistry Letters. "The Michael addition of the 2,3:4,6-di-O-isopropylidene-beta-D-mannopyranosyl-nitromethane nucleophile to 1,2-dideoxy-3,4:5,6-di-O-isopropylidene-1-nitro-D-arabino-hex-1-enitol." ResearchGate. Available at:[Link]

  • American Chemical Suppliers. "Beta-D-mannopyranosyl nitromethane: Bioactive Compound Applications." American Chemical Suppliers Database. Available at:[Link]

  • ResearchGate / Chemical Reviews. "Recent Advances in Nitro Sugar Chemistry and Glycosidase Inhibitors." ResearchGate. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

b-D-Mannopyranosyl nitromethane proper disposal procedures

Comprehensive Safety and Disposal Protocol for β -D-Mannopyranosyl Nitromethane As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who utilize specialized carbohyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for β -D-Mannopyranosyl Nitromethane

As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who utilize specialized carbohydrate derivatives. β -D-Mannopyranosyl nitromethane (CAS No. 93302-92-2) is a highly specialized heterocyclic organic compound and nitro sugar derivative. Widely utilized in biomedicine, it exhibits potent bioactive properties, including applications in oncology, virology, and metabolic pathway modulation 1.

While its therapeutic and research potential is vast, the presence of a nitromethyl group attached to a carbohydrate scaffold necessitates stringent laboratory safety and disposal protocols. This guide provides a self-validating, step-by-step operational plan to ensure absolute safety and compliance during the handling and disposal of this compound.

Part 1: Chemical Profile & Mechanistic Hazard Assessment

To handle this compound safely, one must first understand the causality behind its reactivity. The molecule combines a stable sugar moiety (mannopyranose) with a reactive nitromethane group. While it is not a primary high-explosive like fully nitrated sugars (e.g., nitro-mannite) 2, it presents specific chemical hazards that dictate our disposal logic:

  • Nef Reaction Susceptibility: Nitroalkanes, including glycosyl nitromethanes, possess acidic α -protons. Exposure to strong bases converts them into nitronate salts. Subsequent accidental acidification triggers a Nef reaction, leading to the formation of aldehydes or ketones and the rapid evolution of nitrous oxide ( N2​O ) gas. In a closed waste container, this gas evolution causes severe pressurization and risk of rupture.

  • Redox Reactivity: The nitro group is highly susceptible to reduction. Mixing this waste with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) can lead to highly exothermic reactions.

  • Thermal Decomposition: Localized heating or improper combustion of nitro sugars generates highly toxic nitrogen oxides ( NOx​ ), requiring specialized ventilation and scrubbing 3.

NefReactionHazard NitroSugar β-D-Mannopyranosyl Nitromethane StrongBase Exposure to Strong Base NitroSugar->StrongBase Nitronate Nitronate Salt (Unstable Intermediate) StrongBase->Nitronate Acidification Accidental Acidification Nitronate->Acidification GasEvolution Nef Reaction: Aldehyde + N₂O Gas Acidification->GasEvolution Rupture Container Rupture Risk GasEvolution->Rupture

Fig 2: Mechanistic hazard pathway demonstrating the risk of container rupture.

Part 2: Standard Operating Procedure (SOP) for Disposal

This protocol is designed as a self-validating system . By verifying conditions at each step, you eliminate the possibility of downstream catastrophic failures.

Phase 1: Waste Segregation and Compatibility Verification

  • Step 1: Isolate the Waste Stream. Designate a specific, clearly labeled waste container exclusively for "Non-Halogenated Nitro-Organic Waste." Do not mix this stream with heavy metals, strong acids, strong bases, or halogenated solvents.

  • Step 2: pH Validation (Critical Step). Before adding any aqueous solutions or washes containing β -D-Mannopyranosyl nitromethane to the main waste carboy, test the pH using universal indicator strips.

    • Self-Validation: Ensure the pH is strictly between 5.0 and 7.5 .

    • Causality: Maintaining a neutral to slightly acidic pH prevents the formation of unstable nitronate salts, ensuring the waste remains chemically inert during long-term storage. If the pH is >7.5, neutralize carefully with dilute citric acid before disposal.

Phase 2: Packaging and Storage

  • Step 3: Primary Containment. Transfer the material into an amber glass bottle.

    • Causality: Amber glass prevents UV-induced photolytic degradation of the nitro group, which can slowly generate radical species over time.

  • Step 4: Headspace Management. Leave at least 20% headspace in the container. This acts as a physical buffer to accommodate any incidental gas evolution ( N2​O or CO2​ ) without compromising the structural integrity of the glass.

  • Step 5: Secondary Containment. Place the primary container in a high-density polyethylene (HDPE) secondary bin. Store in a cool, dry, well-ventilated flammable storage cabinet away from direct light and heat sources.

Phase 3: Final Destruction

  • Step 6: Certified Incineration. Transfer the waste to a certified hazardous waste disposal vendor. The mandatory destruction method is high-temperature incineration (>1000°C) equipped with NOx​ scrubbers.

    • Causality: High-temperature incineration ensures complete cleavage of the C-N and C-C bonds. The NOx​ scrubbers are non-negotiable, as they neutralize the toxic nitrogen dioxide ( NO2​ ) byproducts into harmless nitrogen gas and water, preventing environmental contamination 3.

DisposalWorkflow Start Waste Generation: β-D-Mannopyranosyl Nitromethane pHCheck pH Validation (Target: 5.0 - 7.5) Start->pHCheck BaseDetected pH > 7.5 Detected (Risk of Nitronate Formation) pHCheck->BaseDetected Fail Segregation Segregate as Non-Halogenated Nitro-Organic pHCheck->Segregation Pass Neutralize Neutralize with Dilute Citric Acid BaseDetected->Neutralize Neutralize->pHCheck Storage Amber Glass Storage with 20% Headspace Segregation->Storage Incineration High-Temp Incineration (with NOx Scrubbing) Storage->Incineration

Fig 1: Self-validating disposal workflow for β-D-Mannopyranosyl nitromethane waste.

Part 3: Quantitative Data & Safety Parameters

To ensure precision in your logistical planning, adhere to the following quantitative safety parameters when handling β -D-Mannopyranosyl nitromethane 1:

Property / ParameterValueOperational Safety Implication
CAS Number 93302-92-2Primary identifier for SDS tracking and vendor compliance.
Molecular Formula C7​H13​NO7​ High oxygen balance; supports rapid combustion if ignited.
Molecular Weight 223.18 g/mol Utilized for calculating molar equivalents during chemical quenching.
Target pH for Liquid Waste 5.0 - 7.5Prevents Nef reaction and unstable nitronate salt formation.
Required Headspace 20%Physical buffer against trace gas evolution and container rupture.
Final Disposal Method High-Temp IncinerationPrevents environmental NOx​ contamination via chemical scrubbing.

References

  • American Chemical Suppliers - Beta-D-mannopyranosyl nitromethane Product Specific
  • Thieme Connect - Product Class 4: Alk-1-enyl Nitrogen Compounds (Nitro Sugar Reactivity & NOx Hazards)
  • CORE (University of Kansas) - A Bibliography of Explosives (Historical Context on Nitro-Sugar Stability)

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of β-D-Mannopyranosyl Nitromethane

Welcome, colleagues. The molecule we are discussing, β-D-Mannopyranosyl nitromethane, represents a fascinating convergence of carbohydrate chemistry and energetic functional groups.

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Author: BenchChem Technical Support Team. Date: April 2026

Author's Note for the Research Community:

Welcome, colleagues. The molecule we are discussing, β-D-Mannopyranosyl nitromethane, represents a fascinating convergence of carbohydrate chemistry and energetic functional groups. While the mannose backbone is familiar territory, the presence of the nitromethane moiety fundamentally alters the risk profile of this compound. It must be treated not merely as a sugar derivative, but as a potential energetic material.[1][2] The guidance that follows is built upon a foundational principle of "safety by design," extrapolating from the well-documented hazards of nitroalkanes and nitromethane itself.[3][4][5] Our objective is to provide a framework that ensures both scientific progress and, more importantly, the personal safety of every individual in the laboratory. This is not just a protocol; it is a system for responsible innovation.

Part 1: Comprehensive Hazard Assessment

Understanding the potential hazards of β-D-Mannopyranosyl nitromethane requires a bifurcated analysis: acknowledging the properties of the stable carbohydrate scaffold and respecting the inherent risks of the nitroalkane functional group.

The primary hazard is dictated by the nitromethane "warhead." Pure organic nitro compounds can be thermally unstable and may decompose violently or explosively at high temperatures.[4] This reactivity can be significantly lowered and made more unpredictable by the presence of contaminants, especially bases, amines, acids, or certain metals.[3][6][7] Therefore, the mannose portion, with its hydroxyl groups, does not negate the explosive potential of the nitromethane group.

Table 1: Hazard Profile Extrapolated from Nitromethane

Hazard Category Description Potential Influence of Mannosyl Group
Explosive Potential Nitromethane can be shock- and heat-sensitive.[3] Risk of explosion increases dramatically with heating, confinement, or contamination with incompatible materials (e.g., strong bases, acids, amines).[3][8] The larger, solid nature of the glycosyl compound may alter its sensitivity, but the fundamental risk of explosive decomposition remains and must be assumed.
Flammability Nitromethane is a flammable liquid, and its vapors can form explosive mixtures with air.[5][9] As a solid, the immediate flammability risk is lower than for liquid nitromethane, but it is still considered a combustible material that can ignite.[7]
Toxicity Harmful if swallowed or inhaled.[10][11] It is a suspected carcinogen and may cause damage to organs through prolonged or repeated exposure.[10][12] The glycosyl moiety may alter the absorption, distribution, metabolism, and excretion (ADME) profile, but the inherent toxicity of the nitro group should be presumed.

| Incompatibilities | Strong oxidizing agents, reducing agents, strong acids, strong bases, and amines.[3][8] Contact can lead to vigorous reactions or increase shock sensitivity.[3] | The hydroxyl groups on the mannose ring add potential incompatibilities. The compound must be stored away from reactive chemicals. |

Part 2: The Hierarchy of Controls: A Systematic Approach to Safety

Personal Protective Equipment (PPE) is the final line of defense. A comprehensive safety strategy begins with more effective control measures.[1]

  • Elimination/Substitution: In the drug development context, if a less hazardous intermediate can achieve the same synthetic goal, it should be considered.

  • Engineering Controls: These are physical changes to the workspace that isolate researchers from the hazard.

    • Chemical Fume Hood: All handling of β-D-Mannopyranosyl nitromethane MUST be conducted in a certified chemical fume hood to mitigate inhalation exposure.[13]

    • Blast Shield: When performing reactions, especially those involving heating or mixing with other reagents, a polycarbonate blast shield must be placed between the apparatus and the user.[3][14]

    • Grounded Equipment: To prevent ignition of flammable vapors or dust, all equipment must be properly grounded to prevent static discharge.[10]

  • Administrative Controls: These are procedural changes that modify how work is done.

    • Restricted Access: Clearly demarcate areas where this compound is being handled and restrict access to authorized personnel only.

    • Minimize Quantities: The quantity of material present in the lab should be the absolute minimum required for the operation.[14]

    • Designated Area: All work with this compound should occur in a designated and clearly labeled area of the laboratory.

Part 3: Personal Protective Equipment (PPE) Protocol

When engineering and administrative controls are in place, the correct PPE provides the essential final barrier. The following PPE is mandatory for all personnel handling β-D-Mannopyranosyl nitromethane.

Table 2: Mandatory PPE for Handling β-D-Mannopyranosyl Nitromethane

Body Part Required PPE Rationale and Causality
Eyes/Face ANSI Z87.1-compliant safety goggles with side shields.[3] A full-face shield worn over safety goggles is required when there is a splash or explosion hazard. Protects against splashes, projectiles, and dust. The full-face shield offers a higher level of protection during energetic reactions.
Hands Heavy-duty Butyl or Viton gloves. [3] Check glove manufacturer's compatibility charts. Do NOT use disposable nitrile gloves as a primary barrier.[3] Nitromethane can degrade standard nitrile gloves. Butyl and Viton offer superior chemical resistance. Always inspect gloves for integrity before use.
Body Flame-resistant (FR) lab coat. [3][10] Provides protection against flash fires and chemical splash. Standard cotton or polyester lab coats can ignite and melt, causing severe burns.

| Respiratory | A NIOSH-approved respirator with organic vapor cartridges may be required if there is a risk of exceeding exposure limits, such as during a spill cleanup.[5][12] | Primarily managed by the use of a fume hood. Respirators are for non-routine operations and emergencies. |

Part 4: Operational Plan: A Step-by-Step Handling Workflow

A systematic workflow minimizes risk by ensuring all safety measures are addressed in the correct sequence.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Post-Handling & Cleanup prep1 Verify Fume Hood Certification prep2 Assemble All PPE (Gloves, FR Coat, Goggles) prep1->prep2 prep3 Position Blast Shield prep2->prep3 prep4 Prepare & Label Hazardous Waste Container prep3->prep4 prep5 Minimize Quantities (Use only what is needed) prep4->prep5 handle1 Don all PPE prep5->handle1 handle2 Work Behind Sash & Blast Shield handle1->handle2 handle3 Use Non-Sparking Tools handle2->handle3 handle4 Avoid Shock, Friction, & Heat Sources handle3->handle4 clean1 Segregate All Contaminated Waste into Labeled Container handle4->clean1 clean2 Decontaminate Work Surface clean1->clean2 clean3 Doff PPE in Correct Order (Gloves last) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Standard workflow for handling energetic compounds.

Detailed Protocol:

  • Preparation: Before retrieving the compound, ensure all engineering controls (fume hood, blast shield) and administrative controls (clear workspace, minimum quantity) are in place. Your hazardous waste container must be prepared and labeled beforehand.[13]

  • Gowning: Don your flame-resistant lab coat and safety goggles.

  • Active Handling: Retrieve the compound and immediately place it within the fume hood behind the blast shield. Don your chemical-resistant gloves. All manipulations should be performed slowly and deliberately to avoid shock or friction.[5] Use only non-sparking tools (e.g., made of beryllium copper).

  • Post-Handling: Upon completion, all waste, including contaminated consumables like weighing paper and pipette tips, must be placed directly into the designated hazardous waste container.[13]

  • Decontamination & Doffing: Wipe down the work surface with an appropriate solvent. Remove PPE, being careful to remove gloves last to avoid contaminating your hands. Wash hands and arms thoroughly with soap and water.

Part 5: Emergency Response & Spill Management

Immediate and correct action during an emergency is critical.

G spill Spill Occurs assess Assess Situation (Size & Location) spill->assess evacuate MAJOR SPILL >10g or outside hood assess->evacuate Major minor MINOR SPILL <10g & contained in hood assess->minor Minor alert Alert Colleagues Pull Fire Alarm Call EHS evacuate->alert ppe Ensure Proper PPE is Worn minor->ppe contain Contain with Inert Absorbent (Sand, Diatomaceous Earth) ppe->contain collect Collect Waste with Non-Sparking Tools contain->collect dispose Place in Sealed Hazardous Waste Container collect->dispose

Caption: Decision tree for spill response.

Spill Protocol:

  • Alert Personnel: Immediately notify others in the laboratory.[3]

  • Assess the Spill:

    • Minor Spill (Contained within a fume hood): If you are trained and have the correct materials, manage the cleanup. Cover the spill with a non-combustible, inert absorbent material like sand or diatomaceous earth.[5] Do NOT use combustible materials like paper towels or sawdust.[5] Using non-sparking tools, collect the absorbed material and place it in a sealed, labeled hazardous waste container.

    • Major Spill (Outside a fume hood, or a large quantity): Evacuate the area immediately.[3] Alert your supervisor and contact your institution's Environmental Health & Safety (EHS) department. Prevent re-entry.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12] Seek medical attention.

    • Eye Contact: Flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. Seek medical attention.[15]

Part 6: Disposal Plan for β-D-Mannopyranosyl Nitromethane Waste

Chemical waste containing nitro compounds is classified as hazardous and requires specialized disposal.[13] Under no circumstances should this material be disposed of down the drain or in regular trash. [13][14]

Step-by-Step Disposal Protocol:

  • Waste Segregation: All waste streams (solid, liquid) containing β-D-Mannopyranosyl nitromethane must be kept separate from all other chemical waste to prevent unintended reactions.

  • Container: Use a designated, sealable, and clearly labeled hazardous waste container. The label must include the full chemical name, "Hazardous Waste," and an indication of its reactive/explosive potential.

  • Collection:

    • Solid Waste: Contaminated items such as gloves, absorbent pads, and weighing papers should be placed directly into the container.

    • Liquid Waste: Unused solutions should be collected in a separate, compatible container. Do not mix with other solvent waste streams.

  • Storage: The sealed waste container should be stored in a cool, well-ventilated area away from heat and incompatible materials, preferably in a secondary containment tray.

  • Pickup: Arrange for waste pickup through your institution's EHS department. Inform them of the nature of the waste (energetic nitro compound) to ensure it is handled by trained professionals.

By adhering to these rigorous safety protocols, you can confidently advance your research while ensuring a safe and secure laboratory environment for yourself and your colleagues.

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